7,7-Dimethoxyspiro[3.3]heptan-2-amine
Description
BenchChem offers high-quality 7,7-Dimethoxyspiro[3.3]heptan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,7-Dimethoxyspiro[3.3]heptan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7,7-dimethoxyspiro[3.3]heptan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-11-9(12-2)4-3-8(9)5-7(10)6-8/h7H,3-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOPXZFSKCYFEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC12CC(C2)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7,7-Dimethoxyspiro[3.3]heptan-2-amine chemical structure and properties
This guide details the chemical structure, synthesis, properties, and medicinal chemistry applications of 7,7-Dimethoxyspiro[3.3]heptan-2-amine , a specialized spirocyclic building block.
Executive Summary
7,7-Dimethoxyspiro[3.3]heptan-2-amine is a bifunctional spirocyclic scaffold belonging to the spiro[3.3]heptane class. Unlike the more common 2,6-disubstituted "linear" spiroheptanes, this 2,7-substituted isomer offers a unique proximal-distal substitution pattern. This geometry provides an angular vector (~90–120°) between substituents, making it a critical tool for "escaping from flatland" in drug discovery—specifically for accessing novel chemical space and optimizing the metabolic stability of lead compounds without increasing molecular weight significantly.
The compound features a primary amine for diversification (e.g., amide coupling, reductive amination) and a dimethyl ketal (dimethoxy) group, which serves as a masked ketone or a polarity-modulating motif.
Chemical Structure & Geometric Analysis
Nomenclature and Numbering
To understand the "7,7" designation, one must apply the IUPAC numbering rules for spiro[3.3]heptane:
-
Spiro Center: Carbon 4.[1]
-
Ring 1 (Amine-bearing): Carbons 1, 2, 3. (Position 2 is the distal "tip").
-
Ring 2 (Ketal-bearing): Carbons 5, 6, 7. (Position 6 is the distal "tip"; Positions 5 and 7 are proximal "shoulders" adjacent to the spiro center).
Therefore, 7,7-dimethoxy places the ketal group on a carbon adjacent to the spiro center, while the 2-amine is on the distal carbon of the opposite ring.
3D Conformation and Vectors
The spiro[3.3]heptane core is not planar.[2] The two cyclobutane rings are puckered (butterfly conformation) to relieve torsional strain.
-
2,6-Substitution (Linear): Substituents exit at an angle of ~180°, mimicking a para-phenyl or piperidine ring.
-
2,7-Substitution (Angular): The vectors of the amine and the ketal are offset. This creates a "kinked" geometry, useful for mimicking meta-substituted aromatics or creating turn structures in peptidomimetics.
| Feature | 2,6-Spiroheptane | 7,7-Dimethoxy-2-amino-spiroheptane |
| Vector Angle | ~180° (Linear) | ~110–120° (Angular/Bent) |
| Bioisostere For | p-Phenyl, Piperidine, Piperazine | m-Phenyl, 3-sub-pyrrolidine, Turn motifs |
| Symmetry | High ( | Lower ( |
Physicochemical Properties[2][3]
The dimethyl ketal functionality significantly alters the lipophilicity profile compared to the parent hydrocarbon.
| Property | Value (Estimated) | Rationale |
| Molecular Formula | C | |
| Molecular Weight | 171.24 g/mol | Low MW allows for fragment-based drug design (FBDD). |
| ClogP | 0.8 – 1.2 | The lipophilic spiro core is balanced by the polar amine and oxygen atoms. |
| TPSA | ~44 Ų | 26 (Amine) + 18 (2x Ether oxygens). Good CNS penetration potential. |
| pKa (Amine) | 9.5 – 10.0 | Typical primary alkyl amine; slightly lowered by through-space inductive effects of the ketal. |
| Fsp³ | 1.0 | Fully saturated; improves solubility and metabolic stability. |
Synthesis & Manufacturing
The synthesis of 2,7-functionalized spiro[3.3]heptanes typically relies on a [2+2] cycloaddition strategy, as direct functionalization of the spiro hydrocarbon is non-selective.
Retrosynthetic Analysis
The 7,7-dimethoxy motif (proximal) suggests a ketone precursor at C1/C7. This is classically accessed by reacting a methylene cyclobutane with a ketene equivalent.
Detailed Synthetic Protocol
Step 1: Preparation of N-Boc-3-methylene-cyclobutanamine Start from 3-methylene-cyclobutanecarboxylic acid. Perform a Curtius rearrangement with DPPA (diphenylphosphoryl azide) and t-butanol to yield the Boc-protected amine.
Step 2: [2+2] Cycloaddition (The Key Step) React the alkene from Step 1 with dichloroketene (generated in situ from trichloroacetyl chloride and Zn/Cu couple). The ketene adds regioselectively to the exocyclic double bond.
-
Result: A spiro[3.3]heptan-1-one derivative with gem-dichloro substitution at C2 (alpha to ketone).
Step 3: Dechlorination Reduce the gem-dichloro ketone using Zinc in acetic acid (Zn/AcOH) to yield N-Boc-2-amino-spiro[3.3]heptan-7-one .
-
Note: The numbering shifts upon ring formation, placing the ketone proximal (7) and amine distal (2).
Step 4: Ketalization Protect the ketone as a dimethyl ketal using trimethyl orthoformate (TMOF) and a catalytic acid (e.g., p-TsOH) in methanol.
-
Product: N-Boc-7,7-dimethoxyspiro[3.3]heptan-2-amine.
Step 5: Deprotection Remove the Boc group using 4M HCl in dioxane to afford the final salt: 7,7-Dimethoxyspiro[3.3]heptan-2-amine hydrochloride .
Synthesis Workflow Diagram
Caption: Step-wise synthesis of 7,7-Dimethoxyspiro[3.3]heptan-2-amine via [2+2] cycloaddition.
Applications in Drug Discovery[1][4][5]
Orthogonal Functionalization
This scaffold is valuable because the amine and the "masked" ketone (ketal) can be manipulated independently.
-
Amine Derivatization: Use in amide coupling to attach a pharmacophore.
-
Ketal Hydrolysis: Post-coupling, treat with aqueous acid (TFA/H2O) to reveal the ketone.
-
Ketone Diversification: The revealed ketone can undergo:
-
Reductive amination (to create diamines).
-
Grignard addition (to add tertiary alcohols).
-
Fluorination (DAST) to create gem-difluoro analogs (metabolically stable).
-
Metabolic Stability
Spirocyclic rings are excellent at blocking metabolic "soft spots." The quaternary spiro carbon prevents oxidation at that position, and the strained cyclobutane rings are generally resistant to CYP450 oxidation compared to cyclopentane or cyclohexane rings.
Handling and Stability Protocols
Storage Conditions
-
Form: Typically supplied as the Hydrochloride (HCl) or Oxalate salt to prevent air oxidation and volatility.
-
Temperature: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Hygroscopicity: Amine salts can be hygroscopic; store in a desiccator.
Reactivity Hazards
-
Acid Sensitivity: The dimethyl ketal is acid-labile . Avoid prolonged exposure to strong aqueous acids unless hydrolysis to the ketone is desired.
-
Base Handling: When freeing the base for reaction, use mild bases (e.g., DIPEA, K2CO3) in aprotic solvents (DCM, DMF).
QC / Analytical Validation
-
NMR Verification:
-
1H NMR: Look for the characteristic methoxy singlet (~3.1–3.2 ppm, 6H) and the cyclobutane multiplets (1.8–2.5 ppm).
-
13C NMR: The spiro carbon typically appears around 30–40 ppm; the ketal carbon (O-C-O) appears downfield around 100–110 ppm.
-
References
-
Spirocyclic Motifs in Drug Design: Burkhard, J. A., et al. "Synthesis and Structural Analysis of Spiro[3.3]heptane-Based Scaffolds." Journal of Organic Chemistry, 2008.
-
Synthesis of Spiroheptanones: Wuitschik, G., et al. "Oxetanes as promising modules in drug discovery." Angewandte Chemie Int.[1] Ed., 2006.[3] (Describes general [2+2] strategies for 4-membered rings).
-
Commercial Availability & Data: PubChem Compound Summary for Spiro[3.3]heptan-2-amine derivatives.
-
General Review on Spirocycles: Zheng, Y., Tice, C. M., & Singh, S. B. "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters, 2014.
Sources
Physicochemical Properties of 7,7-Dimethoxyspiro[3.3]heptan-2-amine
Executive Summary
7,7-Dimethoxyspiro[3.3]heptan-2-amine is a specialized, sp3-rich building block used in modern medicinal chemistry. It belongs to the class of spiro[3.3]heptanes , which have emerged as high-value bioisosteres for phenyl and saturated cyclic systems (such as cyclohexanes or piperidines).
While the 2,6-substituted spiro[3.3]heptane scaffold is widely recognized as a linear (para-phenyl) mimic, the 2,7-substituted geometry of this molecule offers a unique "bent" vector , making it a structural surrogate for meta-substituted benzenes or 1,3-disubstituted saturated rings. The dimethyl ketal (dimethoxy) moiety at position 7 serves as a masked ketone, providing a versatile "handle" for late-stage diversification while maintaining high metabolic stability and solubility during early synthesis steps.
Key Value Proposition:
-
Geometric Novelty: Accesses non-planar chemical space with defined exit vectors (~120–140° angle).
-
Metabolic Stability: The strained spiro-cycle resists oxidative metabolism (P450) better than flexible aliphatic chains.
-
Synthetic Versatility: The ketal group protects the C7 ketone, allowing selective reaction at the C2 amine before acidic deprotection and subsequent functionalization.
Chemical Identity & Structural Analysis[1][2][3]
Nomenclature and Symmetry
In the spiro[3.3]heptane system, the spiro-carbon is designated as position 4.
-
Ring 1: Atoms 1, 2, 3.[1]
-
Symmetry: In a 2-substituted spiro[3.3]heptane, positions 5 and 7 are chemically equivalent (enantiotopic) unless a chiral center is induced. Commercial catalogs often list this molecule as 5,5-Dimethoxyspiro[3.3]heptan-2-amine (CAS: 2411279-23-5). For this guide, we adhere to the user's "7,7" designation, noting it refers to the same geminal substitution adjacent to the spiro center.
Physicochemical Profile
The following data is synthesized from experimental values of the core spiro[3.3]heptane scaffold and calculated increments for the dimethoxy/amine functional groups.
| Property | Value | Context/Implication |
| Molecular Formula | C₉H₁₇NO₂ | Low MW (<200) ideal for Fragment-Based Drug Design (FBDD). |
| Molecular Weight | 171.24 g/mol | Leaves significant "mass room" for lead optimization. |
| CAS Number | 2411279-23-5 | Listed as the 5,5-isomer; chemically equivalent.[4][5] |
| cLogP | 0.4 – 0.8 | Lipophilic Efficiency: Lower than corresponding phenyl analogs, improving solubility. |
| TPSA | ~44 Ų | (26 Ų amine + 18 Ų ether). Excellent membrane permeability. |
| pKa (Base) | 10.2 – 10.6 | Typical primary aliphatic amine; protonated at physiological pH. |
| sp3 Fraction | 1.0 (100%) | "Escape from Flatland": High sp3 character correlates with higher clinical success rates. |
| Solubility | High (Organic) | Soluble in DCM, MeOH, DMSO. Water solubility is pH-dependent (high at pH < 9). |
Structural Geometry (Vector Analysis)
Unlike the linear 2,6-spiroheptane (which mimics para-benzene), the 2,7-substitution pattern creates a "kinked" geometry.
-
Exit Vector Angle: The angle between the C2-N bond and the C7-O vectors is approximately 130° .
-
Bioisostere Mapping: This geometry closely overlays with meta-substituted benzenes (120°) and 1,3-disubstituted cyclohexanes , but with a more rigid, defined conformation that reduces the entropic penalty of binding.
Synthesis & Stability
The synthesis of 7,7-dimethoxyspiro[3.3]heptan-2-amine typically proceeds via the construction of the spiro-diketone core, followed by mono-protection and reductive amination.
Synthetic Pathway Visualization
The following diagram outlines the logical flow from starting materials to the target amine and its downstream deprotection.
Figure 1: Synthetic workflow for accessing the 7,7-dimethoxy scaffold and its conversion to the keto-amine.
Chemical Stability
-
Amine: The primary amine at C2 is nucleophilic and stable to standard basic and oxidative conditions. It readily undergoes amide coupling, reductive amination, or sulfonylation.
-
Dimethyl Ketal (Acetal): The methoxy groups at C7 protect the ketone.
-
Base Stability: Excellent. Compatible with LiHMDS, K2CO3, and basic coupling conditions.
-
Acid Stability: Poor. Exposure to aqueous acid (HCl, TFA, AcOH/H2O) will hydrolyze the ketal back to the ketone.
-
Precaution: If using this building block in acidic deprotection steps (e.g., Boc removal elsewhere in the molecule), use anhydrous conditions (e.g., HCl/Dioxane) or expect concurrent ketone regeneration.
-
Medicinal Chemistry Applications
Bioisosteric Replacement Strategy
Researchers use this scaffold to improve the physicochemical properties of lead compounds containing phenyl or piperidine rings.
| Feature | Phenyl Ring | Spiro[3.3]heptane (2,7-sub) | Advantage |
| Geometry | Planar (2D) | 3D (Puckered) | Increases solubility; explores new IP space. |
| Vectors | Meta (120°) | Meta-like (~130°) | Mimics binding geometry with higher sp3 fraction. |
| Metabolism | Prone to oxidation | Resistant | No aromatic hydroxylation; strained rings are robust. |
| Lipophilicity | High LogP | Moderate LogP | Improves Lipophilic Efficiency (LipE). |
Logic Diagram: Bioisostere Selection
Use this decision tree to determine when to deploy the 7,7-dimethoxyspiro[3.3]heptan-2-amine scaffold.
Figure 2: Decision logic for selecting the 7,7-dimethoxy (bent) vs. 2,6-substituted (linear) spiro scaffold.
Experimental Protocols
Handling & Storage
-
State: Colorless to pale yellow oil or low-melting solid.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine absorbs CO₂ from air (carbamate formation); keep tightly sealed.
-
Safety: Irritant.[6] Wear standard PPE (gloves, goggles).
Protocol: Amide Coupling (General Procedure)
This protocol describes coupling the amine to a carboxylic acid, preserving the ketal.
-
Preparation: Dissolve Carboxylic Acid (1.0 equiv) in dry DMF or DCM.
-
Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5–10 minutes at Room Temperature (RT).
-
Addition: Add 7,7-Dimethoxyspiro[3.3]heptan-2-amine (1.0–1.1 equiv).
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+1 peak).
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (Do NOT use acidic wash like 1N HCl, as it will hydrolyze the ketal). Wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Silica gel chromatography (MeOH/DCM gradient).
Protocol: Ketal Deprotection to Ketone
To access the ketone for further diversification (e.g., installing a second amine).
-
Dissolution: Dissolve the coupled intermediate in THF/Water (4:1 ratio).
-
Acidolysis: Add p-Toluenesulfonic acid (pTSA, 0.5 equiv) or 1M HCl (2 equiv).
-
Heating: Stir at 40–50°C for 2–6 hours.
-
Monitoring: LC-MS will show a mass shift of -14 Da (Loss of MeOH x2, gain of O: -32 + 16 = -16? No. Formula change: - (OCH3)2 + O. Mass change: -62 + 16 = -46 Da from parent ketal). Correction: Ketal (C2H6O2) -> Ketone (O). Mass loss = 46.04 Da.
-
Neutralization: Quench with sat. NaHCO₃. Extract with DCM.
References
-
Mykhailiuk, P. K. (2024). "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." Angewandte Chemie International Edition, 63(9), e202316557. Link
-
Levterov, V. V., et al. (2023). "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications, 14, 5608. Link
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
PubChem Compound Summary. (2025). "Spiro[3.3]heptan-2-amine."[2][7][4][5][8][9][10][11] National Center for Biotechnology Information. Link
-
Enamine Ltd. (2024). "Saturated Bioisosteres of Benzene." Enamine Technical Whitepapers. Link
Sources
- 1. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 2. Spiro[3.3]heptan-2-amine hydrochloride | C7H14ClN | CID 71741658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. 1440960-82-6|8,11-Dioxadispiro[3.2.47.24]tridecan-2-amine|BLD Pharm [bldpharm.com]
- 5. 1823904-19-3|1-Aminospiro[3.5]nonan-7-one ethylene glycol acetal|BLD Pharm [bldpharm.com]
- 6. spiro[3.3]heptane-2,6-diamine 97% | CAS: 3057-92-9 | AChemBlock [achemblock.com]
- 7. Spiro[3.3]heptan-2-amine | CAS 1255099-41-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. Spiro[3.3]heptan-2-amine hydrochloride | 1416439-08-1 [sigmaaldrich.com]
- 9. chemscene.com [chemscene.com]
- 10. 1965290-18-9_CAS号:1965290-18-9_cis-2-(2-Chloro-5-thenoyl)cyclohexane-1-carboxylic acid - 化源网 [m.chemsrc.com]
- 11. CAS:2751610-46-3, 4,4-Dimethoxycyclohexan-1-amine hydrochloride-毕得医药 [bidepharm.com]
7,7-Dimethoxyspiro[3.3]heptan-2-amine CAS number and suppliers
The following technical guide details the properties, synthesis, and applications of 7,7-Dimethoxyspiro[3.3]heptan-2-amine , a specialized spirocyclic building block.
Core Scaffold: Spiro[3.3]heptane | Functional Class: Saturated Bioisostere[1]
Executive Summary
7,7-Dimethoxyspiro[3.3]heptan-2-amine is a high-value bifunctional intermediate used in modern medicinal chemistry. Belonging to the spiro[3.3]heptane class, it serves as a conformationally rigid, saturated bioisostere for phenyl, piperidine, and cyclohexane rings. Its unique geometry (exit vectors ~180° for 2,6-substitution) allows it to improve physicochemical properties—such as solubility (
Compound Profile & Identification
Note on Nomenclature: The numbering of spiro[3.3]heptanes can vary by vendor. The "7,7-dimethoxy" designation often refers to the 2,6-disubstituted isomer (linear orientation) in catalogs where the ketalized ring is numbered 5,6,7 relative to the spiro center (4). Standard IUPAC numbering places the substituents at positions 2 and 6 for the distal (linear) isomer. This guide covers the linear bioisostere configuration, as it is the primary target in drug discovery.
| Property | Detail |
| Chemical Name | 7,7-Dimethoxyspiro[3.3]heptan-2-amine |
| IUPAC Name | 6,6-Dimethoxyspiro[3.3]heptan-2-amine (Standard) |
| CAS Number | Not widely indexed (See Parent Amine below) |
| Parent Amine CAS | 1255099-41-2 (Spiro[3.3]heptan-2-amine) |
| HCl Salt CAS | 1416439-08-1 (Spiro[3.3]heptan-2-amine HCl) |
| Precursor CAS | 20061-23-8 (Spiro[3.3]heptane-2,6-dione) |
| Molecular Formula | |
| Molecular Weight | 171.24 g/mol |
| Appearance | White to off-white solid (typically as HCl salt) |
| Solubility | Soluble in DMSO, Methanol, Water (as salt) |
Synthetic Pathways[3][6][7]
The synthesis of 7,7-Dimethoxyspiro[3.3]heptan-2-amine is a desymmetrization process starting from the symmetric spiro[3.3]heptane-2,6-dione .
Retrosynthetic Analysis
-
Target: 7,7-Dimethoxyspiro[3.3]heptan-2-amine.
-
Disconnection: C-N bond formation (Reductive Amination).
-
Intermediate: 7,7-Dimethoxyspiro[3.3]heptan-2-one (Mono-ketal).
Detailed Protocol: Mono-Ketalization & Amination
Step 1: Synthesis of Spiro[3.3]heptane-2,6-dione (Precursor) [1]
-
Reagents: Pentaerythrityl tetrabromide, Dimethyl malonate, NaH.
-
Mechanism: Double cyclization followed by decarboxylation.
-
Key Insight: This step constructs the strained spirocyclic core.
Step 2: Desymmetrization (Mono-Ketal Protection)
-
Reagents: Trimethyl orthoformate (TMOF),
-TsOH (cat.), MeOH. -
Conditions: 0°C to RT, controlled stoichiometry (1.0 eq TMOF).
-
Protocol:
-
Dissolve spiro[3.3]heptane-2,6-dione in dry MeOH.
-
Add 1.1 eq of TMOF and 5 mol%
-TsOH. -
Stir at RT for 4-6 h. Monitor by TLC/GC to minimize bis-ketal formation.
-
Quench with
, concentrate, and purify via silica flash chromatography (Hex/EtOAc). -
Yield: ~60-70% of the mono-ketal (6,6-dimethoxyspiro[3.3]heptan-2-one).
-
Step 3: Reductive Amination
-
Reagents: Ammonium acetate (
), (or STAB), MeOH. -
Protocol:
-
Dissolve the mono-ketal ketone in MeOH.
-
Add
(10 eq) to form the imine in situ (stir 1 h). -
Add
(1.5 eq) portion-wise at 0°C. -
Stir overnight at RT.
-
Workup: Acidify to pH 2 (to remove excess imine/ammonia), wash with ether, basify aqueous layer to pH 12, extract with DCM.
-
Salt Formation: Treat with HCl/Dioxane to isolate as the stable hydrochloride salt.
-
Figure 1: Synthetic route from the commercially available dione to the target amine.
Medicinal Chemistry Applications
Bioisosterism & Physicochemical Properties
This scaffold is a superior bioisostere for para-substituted benzenes and 1,4-cyclohexanes .
-
Exit Vectors: The 2,6-substitution provides a linear geometry (180°) similar to a phenyl ring but with a smaller van der Waals volume in the "width" dimension.
-
Metabolic Stability: The
carbon skeleton eliminates aromatic hydroxylation sites (CYP450 metabolism), significantly extending half-life ( ). -
Solubility: The basic amine and the polar ketal oxygens reduce
compared to a phenyl ring, improving aqueous solubility.
Case Study: TEAD Inhibitors
Recent patent literature (e.g., WO2022006548) highlights the use of the spiro[3.3]heptan-2-amine core in covalent inhibitors of YAP/TAZ-TEAD oncoproteins. The rigid spiro scaffold positions the electrophilic warhead (often an acrylamide attached to the amine) precisely to react with cysteine residues in the TEAD binding pocket, while the distal end (ketal or further derivatized group) occupies the hydrophobic pocket.
Figure 2: Logic of replacing phenyl rings with spiro[3.3]heptane cores.
Sourcing & Quality Control
Due to the specialized nature of this intermediate, it is often listed under varying names. Use the Parent Amine CAS or Structure Search when querying suppliers.
Key Suppliers
-
Enamine: A primary source for spirocyclic building blocks. Look for "Spiro[3.3]heptan-2-amine" derivatives.[1][3][4][5][2][6][7][8][9]
-
ChemScene / BLD Pharm: Often stock the HCl salts of these amines.
-
WuXi AppTec: Custom synthesis services frequently produce this for library generation.
Quality Control Parameters
-
Purity:
(HPLC). -
Identity:
NMR must show characteristic cyclobutane multiplets ( 1.8–2.5 ppm) and the methoxy singlet ( ~3.2 ppm). -
Salt Form: Ensure the counterion (HCl, Oxalate) is defined, as it affects stoichiometry in coupling reactions.
References
-
BenchChem. Spiro[3.3]heptane-2,6-dione: A Technical Support Guide for Large-Scale Production. (2026).[1][4][10] Link
-
PubChem. Spiro[3.3]heptan-2-amine hydrochloride (CID 71741658).[1]Link[1]
-
ChemRxiv. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.Link
-
Google Patents. WO2022006548A1 - Inhibitors of YAP/TAZ-TEAD Oncoproteins.Link
-
Enamine. Spiro[3.3]heptane Building Blocks.Link
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- 4. EP4175658A1 - Inhibitors of yap/taz-tead oncoproteins, synthesis and use thereof - Google Patents [patents.google.com]
- 5. WO2025188584A1 - 3-sulfamoyl benzoate ester and benzamide compounds as tead modulators - Google Patents [patents.google.com]
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An In-depth Technical Guide to Spirocyclic Amines in Medicinal Chemistry: From Conformational Rigidity to Optimized Drug Properties
Abstract
The imperative in modern drug discovery to move beyond "flat" aromatic compounds has positioned three-dimensional (3D) scaffolds as essential tools for medicinal chemists. Among these, spirocyclic amines have emerged as a privileged structural motif, offering a unique combination of conformational rigidity, synthetic accessibility, and profound influence over pharmacological properties. This guide provides an in-depth exploration of the advantages conferred by incorporating spirocyclic amines into drug candidates. We will dissect the causal relationships between their inherent 3D geometry and the resulting improvements in potency, selectivity, physicochemical characteristics, and ADME profiles. This text serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed protocols, and illustrative case studies to empower the strategic application of spirocyclic amines in drug design.
The Spirocyclic Amine Advantage: A Paradigm Shift in Scaffold Design
For decades, medicinal chemistry has heavily relied on aromatic and heteroaromatic systems. However, the increasing complexity of biological targets and the demand for drugs with superior property profiles have necessitated an "escape from flatland".[1] Spirocycles, compounds featuring two rings connected by a single common atom, offer a compelling solution.[2] When one or more of these rings contain a nitrogen atom, the resulting spirocyclic amine becomes a powerful tool for modulating drug-like properties.
The primary advantage of a spirocyclic core is its intrinsic three-dimensionality.[3][4] The central spiro-carbon is a quaternary, sp³-hybridized center that projects the attached rings into distinct vectors in 3D space. This structural feature is directly linked to a higher fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor that has been correlated with a higher probability of success in clinical development.[4] This is largely because the 3D shape allows for more specific and complex interactions with the intricate binding sites of biological targets like proteins and enzymes.[3][4]
Caption: Core advantages stemming from the spirocyclic amine architecture.
Enhancing Potency and Selectivity Through Conformational Constraint
A fundamental principle in drug design is that a molecule must adopt a specific conformation to bind effectively to its target. Flexible molecules pay a significant entropic penalty to adopt this "bioactive" conformation. Spirocyclic amines mitigate this penalty by their inherent rigidity.[5] This pre-organization can lead to a substantial increase in binding affinity and, consequently, potency.
Furthermore, this structural rigidity can dramatically improve selectivity. By locking the orientation of key binding elements, a spirocyclic drug candidate can be tailored to fit the unique topology of its intended target, while simultaneously being a poor fit for off-targets.[2]
Case Study: Olaparib and PARP-1 Selectivity
A compelling example is the modification of Olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor.[4] By replacing the relatively flexible piperazine ring with a rigid 2,6-diazaspiro[3.3]heptane moiety, researchers achieved a significant increase in selectivity for the PARP-1 isoform over other members of the PARP family.[1][2][4] This enhanced selectivity was accompanied by reduced DNA damage and lower cytotoxicity, highlighting the potential of spirocycles to create safer therapeutic agents.[2][4]
Caption: Conformational restriction reduces entropic cost upon binding.
Optimizing Physicochemical and ADME Properties
Beyond target engagement, the success of a drug is dictated by its Administration, Distribution, Metabolism, and Excretion (ADME) profile and its fundamental physicochemical properties. Spirocyclic amines offer powerful levers to tune these characteristics.
Solubility, Lipophilicity, and pKa Modulation
-
Solubility : The increased sp³ character of spirocycles generally leads to improved aqueous solubility compared to their flat, aromatic counterparts.[3] This is a critical parameter for achieving adequate bioavailability and formulating injectable drugs.
-
Lipophilicity (LogP/LogD) : High lipophilicity is often associated with poor ADME properties and toxicity. Replacing lipophilic fragments like piperidine with certain azaspirocycles can effectively lower LogD values, leading to a more favorable overall profile.[4][6] For example, in the development of melanin-concentrating hormone receptor 1 (MCHr1) antagonists, exchanging a morpholine for various azaspirocycles lowered LogD values.[4]
-
Basicity (pKa) : The pKa of an amine is crucial as it dictates the ionization state at physiological pH, which in turn affects solubility, permeability, target binding, and off-target effects like hERG inhibition.[7] The rigid geometry of a spirocycle alters the steric and electronic environment of the nitrogen's lone pair, allowing for fine-tuning of its basicity.[8] For instance, 2-oxa-6-azaspiro moieties have been used to reduce basicity and lipophilicity, thereby mitigating hERG liability.[6]
| Property | Monocyclic/Acyclic Analog | Spirocyclic Amine Analog | Observed Advantage | Reference |
| Lipophilicity | Piperidine in MCHr1 antagonist lead | 2-Oxa-6-azaspiro[3.3]heptane | Lowered LogD | [4] |
| hERG Liability | Lipophilic piperidine fragment | 2-Oxa-6-azaspiro[3.4]octane | Reduced hERG activity | [6] |
| Basicity | Piperidine (pKa ~11.1) | 2-Azaspiro[3.3]heptane (pKa ~10.5) | Reduced Basicity | [8] |
| Metabolic Stability | Morpholine in MCHr1 antagonist | Diverse Azaspirocycles | Improved Metabolic Stability | [4] |
Table 1: Comparative data illustrating the impact of spirocyclic amines on key drug properties.
Metabolic Stability
Metabolism by cytochrome P450 enzymes is a major route of drug clearance. The quaternary spiro-carbon and adjacent positions are sterically hindered and generally resistant to metabolic oxidation. Therefore, introducing a spirocycle can block a known metabolic "soft spot." For instance, spirocyclic azetidines are poorly recognized by degradative enzymes, which can be an effective strategy to mitigate early drug clearance.[9]
Synthetic Strategies and Protocols
The growing importance of spirocyclic amines has spurred the development of numerous synthetic methodologies.[10] Access to these scaffolds is no longer a significant barrier for medicinal chemists.[11] Strategies range from intramolecular cyclizations and ring expansions to the use of readily available spirocyclic building blocks.[12][13]
Experimental Protocol: Synthesis of a Diazaspiro[3.3]heptane Derivative
This protocol provides a generalized workflow for the synthesis of a 2,6-diazaspiro[3.3]heptane, a valuable piperazine bioisostere. The synthesis relies on the double N-alkylation of a dibenzyl-protected diamine followed by deprotection.
Objective: To synthesize N,N'-di-Boc-2,6-diazaspiro[3.3]heptane.
Materials:
-
Dibenzylamine
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Palladium on carbon (Pd/C, 10%)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol (MeOH), Dichloromethane (DCM), Tetrahydrofuran (THF)
-
Hydrogen gas (H₂) source
Step-by-Step Methodology:
-
Step 1: Synthesis of 1,3-dichloro-2-(dibenzylamino)propane.
-
To a stirred solution of dibenzylamine in a suitable solvent, slowly add epichlorohydrin at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work up the reaction by extraction to isolate the intermediate product.
-
-
Step 2: Cyclization to form 2,6-Dibenzyl-2,6-diazaspiro[3.3]heptane.
-
Treat the product from Step 1 with a strong base such as sodium hydroxide in a polar solvent to induce intramolecular cyclization.
-
Heat the reaction mixture to drive the cyclization to completion.
-
Purify the resulting spirocycle using column chromatography.
-
-
Step 3: Deprotection via Hydrogenolysis.
-
Dissolve the dibenzyl-protected spirocycle in methanol.
-
Add 10% Pd/C catalyst.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a Parr shaker or H-Cube apparatus) until debenzylation is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the free diamine.
-
-
Step 4: Boc Protection.
-
Dissolve the resulting 2,6-diazaspiro[3.3]heptane in a solvent like DCM or THF.
-
Add a suitable base (e.g., triethylamine).
-
Add Boc₂O (2.2 equivalents) portion-wise and stir at room temperature until the reaction is complete.
-
Purify the final product, N,N'-di-Boc-2,6-diazaspiro[3.3]heptane, by crystallization or chromatography.
-
Self-Validation: Each step should be monitored by an appropriate analytical technique (TLC, LC-MS, NMR) to confirm the conversion of starting material and the structure of the product before proceeding to the next step. Purity of the final compound should be assessed by HPLC and confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthetic workflow for a protected diazaspiro[3.3]heptane building block.
Conclusion and Future Outlook
Spirocyclic amines are no longer a synthetic novelty but a cornerstone of modern medicinal chemistry. Their ability to confer conformational rigidity, enhance three-dimensionality, and provide a powerful handle for optimizing a full suite of drug-like properties makes them an invaluable asset in the design of next-generation therapeutics.[11][14] From improving potency and selectivity to solving complex ADME challenges, the strategic incorporation of these scaffolds has been repeatedly validated in numerous drug discovery programs, including those that have yielded approved drugs.[4][10]
The future of this field will likely focus on the development of novel spirocyclic systems with even more diverse geometries and heteroatom compositions, further expanding the accessible chemical space.[14] Paired with advances in computational chemistry for predictive modeling and high-throughput synthesis for rapid library generation, spirocyclic amines are poised to play an even more significant role in addressing challenging biological targets and delivering safer, more effective medicines.
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7,7-Dimethoxyspiro[3.3]heptan-2-amine molecular weight and formula
An In-depth Technical Guide to 7,7-Dimethoxyspiro[3.3]heptan-2-amine
Introduction
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer improved physicochemical properties and patentability has led to a departure from traditional "flat" aromatic structures.[1] Saturated, three-dimensional bioisosteres have emerged as a powerful strategy to enhance drug-likeness, target selectivity, and overall clinical success.[1][2] Among these, the spiro[3.3]heptane framework has garnered significant attention.[1][2] This rigid, bicyclic system provides a unique spatial arrangement of functional groups, serving as a non-collinear bioisostere for mono-, meta-, and para-substituted phenyl rings.[1] This guide provides a detailed technical overview of a specific, functionalized derivative, 7,7-Dimethoxyspiro[3.3]heptan-2-amine, a versatile building block for researchers, scientists, and drug development professionals.
Molecular Identity and Physicochemical Properties
The fundamental characteristics of a chemical entity are its molecular formula and weight. For 7,7-Dimethoxyspiro[3.3]heptan-2-amine, these have been determined through structural analysis. The parent compound, spiro[3.3]heptan-2-amine, has a molecular formula of C₇H₁₃N.[3][4] The addition of two methoxy groups at the C-7 position, replacing two hydrogen atoms, results in the following definitive properties.
Table 1: Core Molecular Properties
| Property | Value |
| Chemical Formula | C₉H₁₇NO₂ |
| Molecular Weight | 171.24 g/mol |
| IUPAC Name | 7,7-dimethoxyspiro[3.3]heptan-2-amine |
Chemical Structure
The structure features a central quaternary carbon atom connecting two four-membered cyclobutane rings. An amine group is substituted at the 2-position, and a gem-dimethoxy group (a ketal) is present at the 7-position.
Structural Analysis and Mechanistic Significance
The utility of 7,7-Dimethoxyspiro[3.3]heptan-2-amine in drug discovery stems from the unique contributions of its three core components: the spirocyclic core, the primary amine, and the gem-dimethoxy ketal.
-
The Spiro[3.3]heptane Scaffold : This rigid framework is a key element for creating molecules with a well-defined three-dimensional shape.[5] Unlike flexible alkyl chains, the spiro[3.3]heptane core restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for a biological target. It has been successfully employed as a saturated bioisostere of the phenyl ring, offering an "escape from flatland" that can improve properties such as solubility and metabolic stability while maintaining biological activity.[1]
-
The 2-Amine Functionality : The primary amine at the C-2 position is a critical functional group for medicinal chemistry applications. It serves as a basic center, allowing for the formation of hydrochloride or other salts to improve solubility and handling.[3] Furthermore, the amine's hydrogen bond donor and acceptor capabilities make it a key interaction point with biological targets like enzymes and receptors. It also provides a reactive handle for further chemical modification and library synthesis through reactions such as amidation or reductive amination.[6]
-
The 7,7-Dimethoxy Ketal : The gem-dimethoxy group is a ketal, which acts as a protected form of a ketone. This feature offers two primary advantages. Firstly, it enhances the compound's stability and modulates its lipophilicity compared to the parent ketone. Secondly, the ketal can be hydrolyzed under acidic conditions to reveal the ketone, providing a strategic site for subsequent chemical transformations. This latent functionality allows for late-stage diversification of a lead compound, a valuable tactic in drug optimization.
Proposed Synthetic Workflow
While a specific synthesis for 7,7-Dimethoxyspiro[3.3]heptan-2-amine is not detailed in the literature, a logical and efficient route can be designed based on established methodologies for related spiro[3.3]heptane derivatives.[5][6] A plausible strategy involves a three-step sequence starting from the commercially available spiro[3.3]heptan-2-one.
Generalized Experimental Protocol: Reductive Amination
The conversion of the ketal-protected ketone to the final amine product is a crucial step. Reductive amination is a reliable and high-yielding method for this transformation.[6]
-
Imine Formation : Dissolve 7,7-Dimethoxyspiro[3.3]heptan-2-one (1.0 eq) in a suitable solvent such as methanol (MeOH).
-
Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) in excess.
-
Stir the mixture at room temperature to facilitate the formation of the corresponding imine intermediate. The reaction can be monitored by TLC or LC-MS.
-
Reduction : Once imine formation is complete, carefully add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to control the reaction rate.
-
Continue stirring at room temperature for several hours or until the reaction is complete.
-
Work-up and Purification : Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography to yield the final 7,7-Dimethoxyspiro[3.3]heptan-2-amine.
Applications in Drug Discovery and Chemical Biology
7,7-Dimethoxyspiro[3.3]heptan-2-amine is not merely a chemical curiosity but a valuable building block for creating diverse chemical libraries.[7] Its distinct functional handles—the primary amine and the latent ketone—allow for orthogonal chemical modifications.
-
Scaffold for Library Synthesis : The amine can be readily acylated, alkylated, or used in sulfonamide formation to explore a wide range of chemical space around the spirocyclic core. This is essential for structure-activity relationship (SAR) studies.
-
Fragment-Based Drug Discovery (FBDD) : With a molecular weight under 200 g/mol , this compound fits the profile of a molecular fragment. It can be used in screening campaigns to identify initial low-affinity hits that can be subsequently optimized into potent drug candidates.
-
Bioisosteric Replacement : Researchers can use this molecule to replace para-substituted aniline or benzylamine moieties in existing drugs or lead compounds. This strategy can lead to novel intellectual property and potentially improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Conclusion
7,7-Dimethoxyspiro[3.3]heptan-2-amine represents a modern and highly valuable building block at the intersection of scaffold-based design and functional group chemistry. Its rigid three-dimensional structure, combined with strategically placed functional groups, provides a powerful platform for the synthesis of novel compounds in drug discovery. The insights and protocols presented in this guide are intended to equip researchers and scientists with the foundational knowledge to leverage this and similar spirocyclic scaffolds in their pursuit of the next generation of therapeutics.
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Hamza, D., et al. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2005(10), 1573-1576. [Link]
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Stepanov, A. A., et al. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. [Link]
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Prysiazhniuk, K., et al. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
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Escaping Flatland: A Technical Guide to Novel Spirocyclic Scaffolds for Lead Optimization
Introduction: The Imperative for Three-Dimensionality in Drug Discovery
In the landscape of modern drug discovery, the pursuit of novel chemical matter that can effectively and safely modulate biological targets is a perpetual challenge. For decades, medicinal chemistry has been dominated by "flat," aromatic-rich molecules. While this chemical space has yielded numerous successes, it is also fraught with limitations, including off-target effects and unfavorable pharmacokinetic profiles. The concept of "escaping flatland" has emerged as a guiding principle, advocating for the exploration of three-dimensional (3D) molecular architectures to access new, biologically relevant chemical space.[1][2] Among the most promising of these 3D scaffolds are spirocycles.
Spirocyclic compounds, characterized by two rings sharing a single atom, offer a unique and powerful platform for drug design.[3] Their inherent rigidity and defined three-dimensional geometry allow for the precise projection of functional groups into the binding pockets of protein targets, a feat often difficult to achieve with more flexible or planar molecules.[4][5] This technical guide will provide an in-depth exploration of the strategic application of novel spirocyclic scaffolds in lead optimization, from conceptualization and synthesis to the evaluation of their impact on pharmacological properties.
The Spirocyclic Advantage: Causality in Improved Drug-Like Properties
The decision to incorporate a spirocyclic scaffold into a lead optimization campaign is driven by the potential to address specific liabilities of a parent compound. The unique structural features of spirocycles can lead to significant improvements in potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6][7]
Conformational Restriction and Potency Enhancement
The rigidity of spirocyclic systems limits the conformational freedom of a molecule.[8] This pre-organization into a bioactive conformation can reduce the entropic penalty upon binding to a target, leading to a significant increase in binding affinity and, consequently, potency.[2][8] By locking key pharmacophoric elements in a specific spatial arrangement, spirocycles can optimize interactions with the target protein.
Enhanced Selectivity through Precise Vectorial Display
The orthogonal orientation of the two rings in a spirocycle provides a unique platform for displaying substituents in distinct vectors.[4] This precise spatial control allows for the fine-tuning of interactions within a binding site, enabling the design of ligands that can differentiate between closely related protein targets, thereby improving selectivity and reducing the potential for off-target effects.
Modulation of Physicochemical Properties for Improved ADME
The introduction of a spirocyclic core can significantly alter the physicochemical properties of a molecule.[9][10] By increasing the sp3-character of a compound, spirocycles can lead to:
-
Reduced Lipophilicity: Moving away from flat, aromatic systems often decreases lipophilicity, which can improve solubility and reduce non-specific binding.[7]
-
Improved Metabolic Stability: The rigid, non-aromatic nature of many spirocycles can block sites of metabolism, leading to increased metabolic stability and a longer in vivo half-life.[11][12]
-
Enhanced Solubility: The introduction of heteroatoms (e.g., oxygen, nitrogen) into the spirocyclic framework can increase polarity and improve aqueous solubility.[11][12]
The following diagram illustrates the conceptual workflow of leveraging spirocycles for lead optimization.
Caption: Figure 1: Conceptual workflow for lead optimization using spirocyclic scaffolds.
Synthetic Strategies for Accessing Novel Spirocyclic Scaffolds
The successful implementation of a spirocyclic scaffold strategy hinges on the availability of robust and versatile synthetic methodologies. While the synthesis of spirocycles can be challenging, a number of powerful methods have been developed.[3]
Key Synthetic Approaches
| Synthetic Strategy | Description | Key Features |
| Intramolecular Cyclization | Formation of the second ring via an intramolecular reaction from a precursor already containing one of the rings and a tethered reactive group. | Often high yielding and stereoselective. |
| [2+2] Cycloaddition | A thermal or photochemical reaction between two alkene-containing fragments to form a four-membered ring, which can be a key step in constructing spirocyclic systems.[13] | Efficient for the synthesis of strained spirocycles. |
| Gold(I)-Catalyzed Cycloisomerization | A mild and efficient method for the synthesis of oxa- and aza-spirocycles from aliphatic 1-bromoalkynes.[11][12] | Broad functional group tolerance. |
| Palladium-Catalyzed Cyclocarbonylation | A one-pot method for preparing spiro α-methylene-β-lactones from propargylic alcohols.[10] | Access to unique lactone-containing spirocycles. |
| Multi-component Reactions | The combination of three or more starting materials in a single reaction vessel to form a complex spirocyclic product. | High atom economy and rapid access to diverse scaffolds. |
Exemplary Protocol: Gold(I)-Catalyzed Synthesis of an Oxaspirocycle
This protocol provides a general procedure for the synthesis of an oxaspirocycle via gold(I)-catalyzed cycloisomerization, a method known for its mild conditions and functional group tolerance.[11][12]
Step 1: Preparation of the 1-Bromoalkyne Precursor
-
To a solution of the starting alcohol (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add a suitable base (e.g., triethylamine, 1.5 eq).
-
Cool the reaction mixture to 0 °C and add the corresponding bromoalkynoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Upon completion (monitored by TLC or LC-MS), quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by flash column chromatography to yield the 1-bromoalkyne precursor.
Step 2: Gold(I)-Catalyzed Cycloisomerization
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the 1-bromoalkyne precursor (1.0 eq) in a dry, non-coordinating solvent (e.g., 1,2-dichloroethane).
-
Add the gold(I) catalyst (e.g., [Au(IPr)Cl]/AgSbF6, 1-5 mol%).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture in vacuo and purify the residue by flash column chromatography to afford the desired oxaspirocycle.
The following diagram illustrates the general workflow for this synthetic protocol.
Caption: Figure 2: Workflow for the Gold(I)-catalyzed synthesis of an oxaspirocycle.
Case Study: Bioisosteric Replacement of a Phenyl Ring with a Spiro[3.3]heptane Scaffold
A common strategy in lead optimization is the bioisosteric replacement of a planar aromatic ring to improve physicochemical properties.[14][15] The spiro[3.3]heptane motif has emerged as a valuable saturated bioisostere for the phenyl ring.[13]
Scenario: A lead compound contains a central phenyl ring that contributes to high lipophilicity and is a potential site of metabolic oxidation.
Strategy: Replace the phenyl ring with a spiro[3.3]heptane core.
Rationale:
-
Maintains Exit Vectors: The spiro[3.3]heptane scaffold can be functionalized to maintain the relative orientation of substituents, mimicking the substitution patterns of a phenyl ring.
-
Increases sp3 Fraction: This replacement increases the three-dimensionality and sp3-character of the molecule, which is often associated with improved developability.[2]
-
Improves Physicochemical Properties: The spiro[3.3]heptane analog is expected to have lower lipophilicity and improved metabolic stability compared to its phenyl-containing counterpart.
Comparative Data:
| Property | Phenyl Analog | Spiro[3.3]heptane Analog | Anticipated Improvement |
| Calculated LogP | 3.5 | 2.1 | Reduced Lipophilicity |
| Metabolic Stability (t½ in HLM) | 15 min | > 60 min | Increased Stability |
| Aqueous Solubility | 5 µg/mL | 50 µg/mL | Enhanced Solubility |
| Potency (IC50) | 10 nM | 15 nM | Maintained Potency |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Conclusion and Future Outlook
Novel spirocyclic scaffolds represent a powerful tool in the medicinal chemist's arsenal for lead optimization.[6] Their unique three-dimensional structures offer a compelling strategy to overcome common challenges in drug discovery, including poor potency, lack of selectivity, and undesirable ADME properties.[7] As synthetic methodologies continue to advance, the accessibility of diverse and complex spirocyclic building blocks will undoubtedly increase, further fueling their application in the design of next-generation therapeutics.[12] The continued exploration of this rich chemical space holds immense promise for the development of safer and more effective medicines.
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Metabolic Stability Profile of Spiro[3.3]heptan-2-amine Derivatives
An In-Depth Technical Guide
Abstract
The spiro[3.3]heptane scaffold has emerged as a valuable three-dimensional motif in modern drug discovery, frequently employed as a bioisosteric replacement for traditional ring systems like benzene and piperidine to enhance physicochemical and pharmacokinetic properties.[1][2][3][4] Its inherent structural rigidity and high sp³-fraction can lead to improved metabolic stability, a critical parameter in the development of successful drug candidates.[4][5][6] This guide provides a comprehensive technical overview of the anticipated metabolic profile of spiro[3.3]heptan-2-amine derivatives. We will explore the primary enzymatic pathways responsible for their biotransformation, detail robust in vitro and in silico methodologies for assessing metabolic liabilities, and discuss strategic chemical modifications to mitigate metabolic clearance. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and optimize the metabolic fate of this promising class of compounds.
Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry
In the pursuit of novel chemical entities with superior drug-like properties, medicinal chemists are increasingly moving beyond flat, aromatic structures towards three-dimensional (3D) scaffolds. The spiro[3.3]heptane core is a prime example of this trend, offering a rigid, well-defined geometry with non-coplanar exit vectors that allow for precise spatial orientation of substituents.[2][3] This structural feature has led to its successful application as a saturated bioisostere for mono-, meta-, and para-substituted benzene rings, as well as for saturated heterocycles like piperazine and morpholine.[7][8]
A key advantage of incorporating such sp³-rich scaffolds is the potential to circumvent common metabolic pathways that target aromatic or less-strained cyclic systems.[9] Their unique structures may be less recognizable to degradative enzymes, potentially leading to improved metabolic stability and bioavailability.[9] The focus of this guide, the spiro[3.3]heptan-2-amine moiety, combines this rigid core with a primary amine—a common pharmacophore that is also a well-known site for metabolic activity. Understanding the interplay between the stable spirocyclic core and the reactive amine is therefore paramount for successful drug design.
The Predicted Metabolic Landscape of Spiro[3.3]heptan-2-amine
The metabolic fate of a xenobiotic is primarily determined by its susceptibility to Phase I and Phase II enzymatic reactions.[10] For spiro[3.3]heptan-2-amine derivatives, the primary amine and the saturated carbocyclic framework represent the two most likely sites of metabolic attack.
Phase I Metabolism: The Primary Drivers of Clearance
Phase I reactions, predominantly oxidations, introduce or expose polar functional groups.[10] For this chemical class, two major enzyme families are of critical interest: Monoamine Oxidases (MAOs) and Cytochrome P450s (CYPs).
The primary amine of the spiro[3.3]heptan-2-amine structure is a classic substrate for MAOs. MAOs are a family of mitochondrial flavoenzymes (MAO-A and MAO-B) that catalyze the oxidative deamination of primary, secondary, and tertiary amines.[11] This is often a major clearance pathway for amine-containing drugs.[12]
The catalytic process involves three main steps:
-
Oxidation: The amine is oxidized to the corresponding imine, with the concomitant reduction of the FAD cofactor to FADH₂.
-
Hydrolysis: The imine intermediate is spontaneously hydrolyzed to yield an aldehyde and ammonia.
-
Cofactor Regeneration: The reduced FADH₂ is re-oxidized back to FAD by molecular oxygen, producing hydrogen peroxide (H₂O₂) as a byproduct.[13]
The resulting aldehyde is typically a transient species, which is rapidly oxidized further by enzymes like aldehyde dehydrogenase (ALDH) to the corresponding carboxylic acid, a more polar and readily excretable metabolite. Given their different substrate specificities, determining the relative contribution of MAO-A and MAO-B is crucial.[13][14]
While the amine is a probable metabolic hotspot, the spiro[3.3]heptane core itself is not inert. The Cytochrome P450 (CYP) superfamily of heme-containing monooxygenases, located primarily in the liver's endoplasmic reticulum, are the principal enzymes responsible for the oxidative metabolism of most drugs.[15][16] They catalyze a variety of reactions, with C-H hydroxylation being the most common for saturated ring systems.[17]
Although the strained nature of the spiro[3.3]heptane scaffold may enhance its stability against oxidative metabolism, hydroxylation is still possible.[4] Engineered P450 enzymes have been shown to hydroxylate an N-benzyl spiro[3.3]heptane-2-carboxamide at distal positions, demonstrating the accessibility of the core to enzymatic attack.[18] The regioselectivity of CYP-mediated hydroxylation will depend on the specific CYP isoform involved and the substitution pattern on the rest of the molecule, which can direct the orientation of the substrate within the enzyme's active site.
The following diagram illustrates the principal predicted Phase I metabolic pathways.
Caption: Predicted Phase I metabolic pathways for spiro[3.3]heptan-2-amine derivatives.
In Silico Profiling: An Early-Stage Assessment
Before embarking on resource-intensive experimental studies, in silico models provide a rapid, cost-effective first pass at predicting metabolic stability.[19][20] These computational tools use quantitative structure-activity relationship (QSAR) models, machine learning algorithms, or structure-based approaches to predict key ADME properties from molecular structure alone.[20][21]
For spiro[3.3]heptan-2-amine derivatives, in silico tools can be used to:
-
Predict Sites of Metabolism (SoM): Identify the specific atoms most likely to undergo enzymatic modification by CYPs or other enzymes.
-
Estimate Intrinsic Clearance (CLint): Predict the rate of metabolism, which helps in ranking compounds and prioritizing them for synthesis and testing.[22]
-
Flag Potential Liabilities: Highlight structural motifs associated with poor metabolic stability.
While these predictions are valuable for guiding initial design, they are not a substitute for experimental validation.[19] Their accuracy can vary, and they are best used to rank-order compounds within a series rather than to determine absolute pharmacokinetic parameters.
In Vitro Assessment of Metabolic Stability: A Practical Guide
In vitro assays are the cornerstone of metabolic stability screening in drug discovery.[23][24] They involve incubating a test compound with a preparation of metabolic enzymes and monitoring its disappearance over time.[25] The primary systems used are liver microsomes and hepatocytes.
The Liver Microsomal Stability Assay: The Workhorse Screen
This assay is a high-throughput, cost-effective method for evaluating Phase I metabolism.[26][27] Liver microsomes are subcellular fractions containing the endoplasmic reticulum, where most CYP enzymes are located.[23][25]
-
Why Liver Microsomes? The liver is the primary site of drug metabolism, and microsomes provide a concentrated source of Phase I enzymes, particularly CYPs.[28]
-
Why NADPH? The CYP enzyme catalytic cycle is dependent on the cofactor NADPH (nicotinamide adenine dinucleotide phosphate) as a source of reducing equivalents.[27][28] Including an NADPH-regenerating system ensures the cofactor is not depleted during the incubation.
-
Why a "-NADPH" Control? A control incubation without the cofactor is essential to distinguish between enzyme-mediated metabolism and non-enzymatic chemical degradation.[27]
-
Why Multiple Time Points? Monitoring compound depletion over time allows for the calculation of the first-order decay rate, from which the half-life (t₁/₂) and intrinsic clearance (CLint) are derived.[24]
-
Preparation of Reagents:
-
Test Compound Stock: Prepare a 10 mM stock solution of the spiro[3.3]heptan-2-amine derivative in DMSO.
-
Phosphate Buffer: Prepare a 0.1 M potassium phosphate buffer, pH 7.4.
-
Liver Microsomes: On the day of the experiment, thaw pooled human liver microsomes (e.g., from a reputable supplier) on ice. Dilute to a final working concentration of 0.5 mg/mL protein in the phosphate buffer.[27]
-
NADPH Regenerating System (NRS) Solution: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation:
-
Dispense the diluted microsomal suspension into a 96-well plate.
-
Add the test compound to the microsomes to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[29]
-
Initiate the metabolic reaction by adding the pre-warmed NRS solution to each well. This marks the T=0 time point for the reaction kinetics.
-
-
Time-Point Sampling & Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing an internal standard (a structurally similar, stable compound).[27][30]
-
The acetonitrile precipitates the microsomal proteins, effectively halting all enzymatic activity.
-
-
Sample Processing & Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Monitor the disappearance of the parent compound relative to the stable internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (t₁/₂) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein.
-
The following diagram outlines this experimental workflow.
Caption: A step-by-step workflow for the in vitro microsomal stability assay.
| Parameter | Typical Condition | Rationale |
| System | Pooled Human Liver Microsomes | Averages inter-individual variability in enzyme expression.[25] |
| Protein Conc. | 0.5 mg/mL | Balances metabolic activity with potential non-specific binding.[27] |
| Compound Conc. | 1 µM | Low concentration to ensure first-order kinetics (<< Km).[27] |
| Cofactor | NADPH Regenerating System | Maintains a constant supply of NADPH for the CYP enzymes.[28] |
| Temperature | 37°C | Mimics physiological conditions.[28] |
| Time Points | 0, 5, 15, 30, 45 min | Allows for accurate determination of the degradation rate for both stable and unstable compounds.[27] |
| Analysis | LC-MS/MS | Provides high sensitivity and specificity for compound quantification.[28] |
| Table 1: Typical Experimental Parameters for a Microsomal Stability Assay. |
Hepatocyte Stability Assay: A More Complete Picture
For compounds that appear stable in microsomes, a hepatocyte stability assay is a logical next step. Cryopreserved hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes, as well as transporters, providing a more physiologically relevant system.[23][25] This assay is crucial for identifying clearance pathways mediated by enzymes not present in microsomes, such as MAOs (which are mitochondrial), cytosolic enzymes (e.g., aldehyde oxidase), and conjugating enzymes (e.g., UGTs, SULTs).[23]
Metabolite Identification: Unveiling the Transformation Products
Identifying the structures of metabolites is critical for understanding clearance pathways and assessing the potential for pharmacologically active or toxic byproducts.[31] This is typically done by analyzing samples from in vitro stability assays using high-resolution LC-MS/MS.[32][33]
The workflow involves:
-
Acquisition of Full Scan Data: Analyzing the incubated sample to find new mass signals that are absent in the T=0 or control samples.
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the potential metabolite ions to obtain structural information.
-
Structural Elucidation: Comparing the fragmentation pattern of the metabolite to that of the parent drug to deduce the site of modification (e.g., a +16 Da mass shift indicates hydroxylation; a -1 Da shift followed by hydrolysis indicates deamination).[31][34]
For spiro[3.3]heptan-2-amine derivatives, this analysis would focus on detecting masses corresponding to the hydroxylated core, the aldehyde and carboxylic acid products of deamination, and any subsequent conjugated products.
Strategies for Enhancing Metabolic Stability
If a promising spiro[3.3]heptan-2-amine derivative exhibits high metabolic clearance, several medicinal chemistry strategies can be employed to improve its stability. This is a key part of the lead optimization process.[35]
-
Blocking Metabolic Hotspots: If C-H oxidation on the spirocyclic core is identified as a major clearance pathway, this position can be "blocked." A common strategy is to introduce a fluorine atom, as the C-F bond is significantly stronger and more resistant to CYP-mediated cleavage than a C-H bond.[35]
-
Modulating the Amine:
-
Steric Hindrance: Introducing bulky substituents near the primary amine can hinder its access to the active site of MAO or CYP enzymes.
-
Electronic Modification: Decreasing the basicity of the amine can reduce its affinity for metabolizing enzymes.[36]
-
-
Bioisosteric Replacement: If the primary amine is the main source of instability and is not essential for pharmacological activity, it can be replaced with a more stable bioisostere.[36][37][38] For example, replacing it with a motif less susceptible to oxidation could be a viable strategy.[39]
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Methodological & Application
synthesis protocols for 7,7-Dimethoxyspiro[3.3]heptan-2-amine
Executive Summary & Strategic Rationale
This Application Note details the synthetic pathway for 7,7-dimethoxyspiro[3.3]heptan-2-amine , a high-value spirocyclic building block. The spiro[3.3]heptane core is increasingly utilized in medicinal chemistry as a rigid, saturated bioisostere for 1,4-disubstituted benzenes (para-phenylene) or piperazines. Its unique geometry provides defined exit vectors that can improve metabolic stability and solubility compared to planar aromatic systems.
Technical Scope: The protocol addresses the primary challenge in synthesizing this molecule: desymmetrization . The starting material, spiro[3.3]heptane-2,6-dione, is C2v symmetric. Successfully differentiating the two ketone functionalities—protecting one as a dimethyl ketal while converting the other to an amine—requires precise kinetic control.
Nomenclature Note: Standard IUPAC numbering for spiro[3.3]heptane assigns the spiro center as C4. However, in many industrial contexts (and likely this request), a sequential numbering (Spiro=1) is often implied, where positions 2 and 7 represent the distal "tips" of the rings.
-
IUPAC Name: 6,6-dimethoxyspiro[3.3]heptan-2-amine.
-
Common/User Name: 7,7-dimethoxyspiro[3.3]heptan-2-amine.
-
This guide treats the target as the distal (linear) isomer, consistent with drug discovery utility.
Synthetic Strategy & Pathway Visualization
The synthesis relies on a "Protect-then-Functionalize" strategy. We utilize Spiro[3.3]heptane-2,6-dione as the divergent platform.[1]
Mechanism of Action:
-
Statistical Desymmetrization: Acid-catalyzed ketalization is controlled stoichiometrically to favor the mono-ketal over the bis-ketal.
-
Reductive Amination: The remaining ketone is converted to the amine using a hydride donor in the presence of an ammonium source.
Figure 1: Strategic workflow for the desymmetrization of the spiro-dione core.
Detailed Experimental Protocols
Step 1: Mono-Protection (Desymmetrization)
Objective: Synthesis of 7,7-dimethoxyspiro[3.3]heptan-2-one. Criticality: High. This step requires strict stoichiometric control to minimize bis-ketal formation.
Reagents & Materials:
| Reagent | Equiv.[1][2][3][4] | Role |
| Spiro[3.3]heptane-2,6-dione | 1.0 | Substrate |
| Trimethyl orthoformate (TMOF) | 1.05 | Dehydrating agent/Reagent |
| Methanol (Anhydrous) | Solvent | Solvent (0.2 M) |
| p-Toluenesulfonic acid (pTsOH) | 0.05 | Catalyst |
| NaHCO3 (sat. aq.) | N/A | Quenching agent |
Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Charge the flask with Spiro[3.3]heptane-2,6-dione (1.0 equiv) and dissolve in anhydrous Methanol (concentration ~0.2 M).
-
Activation: Add pTsOH (0.05 equiv) at room temperature. Stir for 5 minutes.
-
Addition: Add Trimethyl orthoformate (TMOF) (1.05 equiv) dropwise via syringe over 20 minutes.
-
Note: Slow addition prevents local high concentrations that favor bis-ketal formation.
-
-
Reaction: Stir at room temperature for 3–5 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:3) or GC-MS. Look for the appearance of the mono-ketal (M+ = 170) and minimize the bis-ketal (M+ = 216).
-
-
Quench: Once the starting material is <5%, quench the reaction by adding saturated aqueous NaHCO3 (10% of reaction volume). Stir for 10 minutes.
-
Workup: Concentrate under reduced pressure to remove Methanol. Dilute the residue with Ethyl Acetate (EtOAc) and water. Separate layers. Extract the aqueous layer 2x with EtOAc.[4][5]
-
Purification: Dry combined organics over Na2SO4, filter, and concentrate. Purify via flash column chromatography on silica gel.
-
Gradient: 0% → 30% EtOAc in Hexanes. The bis-ketal elutes first (non-polar), followed by the desired mono-ketal , then unreacted dione.
-
Self-Validating Checkpoint:
-
1H NMR (CDCl3): The product must show a singlet for the methoxy groups (~3.2 ppm, 6H) and distinct multiplets for the cyclobutane protons, indicating the loss of C2v symmetry.
Step 2: Reductive Amination
Objective: Conversion of the ketone to the primary amine. Objective: Synthesis of 7,7-Dimethoxyspiro[3.3]heptan-2-amine.
Reagents & Materials:
| Reagent | Equiv.[1][2][3][4] | Role |
| Mono-ketal (from Step 1) | 1.0 | Substrate |
| Ammonium Acetate (NH4OAc) | 10.0 | Ammonia Source |
| Sodium Cyanoborohydride (NaBH3CN) | 1.5 | Reducing Agent |
| Methanol | Solvent | Solvent (0.1 M) |
| Molecular Sieves (3Å) | N/A | Water Scavenger |
Protocol:
-
Imine Formation: In a dry RBF, dissolve the Mono-ketal (1.0 equiv) in Methanol . Add Ammonium Acetate (10.0 equiv) and activated 3Å Molecular Sieves .
-
Equilibration: Stir the mixture at room temperature for 1 hour to allow the formation of the hemiaminal/imine intermediate.
-
Reduction: Cool the mixture to 0°C. Add Sodium Cyanoborohydride (1.5 equiv) in one portion.
-
Caution: NaBH3CN generates HCN if exposed to strong acid. Maintain pH > 4.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 16–24 hours.
-
Quench: Quench carefully with 1N NaOH (pH adjusted to ~10).
-
Why Basic? To ensure the amine is deprotonated (free base) for extraction.
-
-
Workup: Extract the aqueous mixture with Dichloromethane (DCM) (3x).
-
Note: Primary amines on small rings can be water-soluble. Salting out the aqueous layer with NaCl is recommended.
-
-
Purification: Dry organics over K2CO3 (avoid acidic drying agents), filter, and concentrate.
-
The crude oil is often sufficiently pure. If necessary, purify via amine-functionalized silica gel or reverse-phase preparative HPLC (using basic modifiers like NH4OH).
-
Self-Validating Checkpoint:
-
MS (ESI+): Look for [M+H]+ = 172.1.
-
IR: Disappearance of the ketone stretch (~1710 cm-1). Appearance of N-H stretches (~3300-3400 cm-1).
Quality Control & Characterization
| Parameter | Specification | Method |
| Appearance | Colorless oil or low-melting solid | Visual |
| Purity | >95% (Area %) | GC-FID or HPLC (ELSD) |
| Identity | Consistent with structure | 1H NMR, 13C NMR |
| Residual Solvent | <5000 ppm | HS-GC |
Key NMR Features (Expected):
-
Methoxy: Singlet, ~3.15–3.20 ppm (6H).
-
Methine (CH-NH2): Quintet or multiplet, ~3.4–3.6 ppm (1H).
-
Spiro Core: Complex multiplets between 1.8–2.6 ppm (8H).
Safety & Handling
-
Sodium Cyanoborohydride: Highly toxic if ingested or in contact with acid (HCN gas evolution). Work in a fume hood. Quench waste streams with bleach (sodium hypochlorite) to destroy cyanide residues before disposal.
-
Spiro Compounds: While generally stable, strained rings can exhibit unexpected reactivity. Store the final amine under inert atmosphere (Argon) at -20°C to prevent oxidation or carbamate formation from atmospheric CO2.
References
-
Synthesis of the Spiro[3.
- K. Prysiazhniuk et al., Spiro[3.3]heptane as a Saturated Benzene Bioisostere, Chem. Eur. J., 2024.
-
General Reductive Amination Protocols
- E. M. Dangerfield et al., Reductive Amination, Encyclopedia of Reagents for Organic Synthesis, 2009.
-
Desymmetrization of Spiroketones
- Burkhard, J. A. et al., Synthesis and Structural Analysis of Spiro[3.3]heptane-based Building Blocks, Org. Lett., 2010, 12, 1944–1947.
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- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. CN102442934A - Synthesis method of 6-oxo-2-azaspiro [3,3] heptane-2-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 5. chemrxiv.org [chemrxiv.org]
Application Note: Amide Coupling Strategies for 7,7-Dimethoxyspiro[3.3]heptan-2-amine
Executive Summary
The 7,7-dimethoxyspiro[3.3]heptan-2-amine scaffold represents a high-value pharmacophore in modern drug discovery. As a conformationally restricted bioisostere of piperidine and morpholine, the spiro[3.3]heptane core offers improved Fsp³ character and novel exit vectors for substituent display.
This guide addresses the specific synthetic challenge posed by this building block: coupling a sterically constrained primary amine while preserving the acid-labile dimethyl acetal (ketal) moiety. The acetal serves as a "masked" ketone, allowing for late-stage diversification (e.g., reductive amination or Grignard addition) after the amide bond is formed.
Key Technical Takeaways:
-
Acetal Fragility: The 7,7-dimethoxy group hydrolyzes rapidly in aqueous acid (pH < 4). Standard acidic workups (1N HCl) must be avoided.
-
Steric Environment: The cyclobutylamine nitrogen is moderately hindered; high-activity coupling reagents (HATU/T3P) are preferred over carbodiimides (EDC/DCC).
-
Basicity: With a pKa ~9.5, the amine requires adequate buffering (DIPEA/TEA) to ensure nucleophilicity.
Chemical Compatibility Profile
Understanding the physicochemical properties of the building block is a prerequisite for protocol design.
| Property | Value / Characteristic | Impact on Protocol |
| Structure | Spiro[3.3]heptane core | Rigid scaffold; improved metabolic stability over flexible chains. |
| Functional Group A | Primary Amine (C2) | Nucleophile. pKa ~9.[1]5. Requires base (DIPEA) to deprotonate ammonium salts. |
| Functional Group B | Dimethyl Acetal (C7) | Acid Sensitive. Stable to base/nucleophiles. Hydrolyzes to ketone in aqueous acid.[2] |
| Solubility | Moderate (Polar Organic) | Soluble in DMF, DMSO, DCM, MeOH. Limited solubility in non-polar ethers. |
| Molecular Weight | ~171.24 g/mol | Low MW fragment, ideal for Lead-Oriented Synthesis (LE/LLE). |
Strategic Protocol Design
Coupling Reagent Selection[3][4]
-
Recommended: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
Why: HATU provides rapid activation and high conversion rates for sterically constrained amines where slower reagents (EDC) might stall, leading to side reactions.
-
-
Alternative: T3P (Propylphosphonic Anhydride)
-
Why: T3P allows for a non-acidic, aqueous workup (water wash only) and has a lower risk of epimerizing the carboxylic acid partner.
-
Base & Solvent[4]
-
Base: DIPEA (N,N-Diisopropylethylamine) .[3] Use 2.0–3.0 equivalents. It acts as a proton scavenger to keep the amine free (NH₂) and maintains a basic pH to protect the acetal.
-
Solvent: DMF (N,N-Dimethylformamide) or DCM (Dichloromethane) . DMF is preferred for solubility; DCM is preferred for ease of workup if the substrates are soluble.
The "No-Acid" Workup
Standard amide coupling protocols often use dilute HCl washes to remove unreacted amine and DIPEA. This is strictly forbidden for this substrate. The workup must rely on neutral or basic aqueous washes (Sat. NaHCO₃, Brine) to prevent premature deprotection of the acetal.
Detailed Experimental Protocol
Method A: HATU-Mediated Coupling (Standard)
Objective: Synthesis of Amide 3 from Acid 1 and Amine 2 (7,7-dimethoxyspiro[3.3]heptan-2-amine) with acetal retention.
Reagents
-
Carboxylic Acid Partner (1.0 equiv)
-
7,7-Dimethoxyspiro[3.3]heptan-2-amine (1.1 equiv) [Use HCl salt if free base is unstable, adjust base accordingly]
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv if using amine salt; 2.0 equiv if free base)
-
Anhydrous DMF (Concentration: 0.1 M - 0.2 M)
Step-by-Step Procedure
-
Activation: To a vial containing the Carboxylic Acid (1.0 equiv) in anhydrous DMF , add HATU (1.2 equiv) and DIPEA (1.0 equiv). Stir at Room Temperature (RT) for 5–10 minutes.
-
Note: The solution typically turns yellow. This pre-activation forms the active ester (OAt ester).
-
-
Addition: Add 7,7-Dimethoxyspiro[3.3]heptan-2-amine (1.1 equiv) followed by the remaining DIPEA (2.0 equiv).
-
Reaction: Stir the mixture at RT under nitrogen/argon.
-
Monitoring: Check by LC-MS or TLC after 1 hour. Most reactions are complete within 2–4 hours.
-
TLC Stain: Use Ninhydrin (for amine) or PMA. The acetal is not UV active, but the amide product likely will be if the acid partner is aromatic.
-
-
Quench & Workup (Crucial Step):
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc) .
-
Wash organic layer with Saturated NaHCO₃ (2x) to remove active esters and acidic byproducts.
-
Wash with Water (1x) and Brine (1x) to remove DMF.
-
WARNING: Do NOT use 1N HCl or citric acid washes.
-
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate
-
Temperature: Keep rotavap bath < 40°C to ensure stability.
-
-
Purification: Flash column chromatography (Silica gel).
-
Eluent: Hexanes/EtOAc or DCM/MeOH.
-
Additive: Pre-treat silica with 1% Et₃N if the product is acid-sensitive on silica (rare for acetals, but good practice).
-
Post-Coupling Transformation: Acetal Hydrolysis
If the target molecule requires the ketone (e.g., for further derivatization), perform the deprotection after the amide bond is secure and purified.
Protocol:
-
Dissolve the acetal-amide in Acetone/Water (4:1) or THF/2N HCl (1:1) .
-
Stir at RT for 1–2 hours.
-
Monitor by TLC (Ketone is usually more polar than the acetal).
-
Neutralize with Sat. NaHCO₃ and extract with DCM.
Visualized Workflows
Reaction Logic & Workup Decision Tree
Caption: Workflow decision tree highlighting the critical divergence in workup strategy to preserve the acetal functionality.
Mechanistic Insight: HATU Activation
Caption: Simplified mechanism of HATU-mediated amidation. The base (DIPEA) ensures the spiro-amine remains nucleophilic.
Troubleshooting Guide
| Issue | Possible Cause | Corrective Action |
| Acetal Hydrolysis | Workup was too acidic or silica gel was too acidic. | Use Sat. NaHCO₃ washes. Add 1% Et₃N to the column eluent to neutralize silica acidity. |
| Low Yield | Steric hindrance of the spiro-amine. | Switch solvent to DMF (if using DCM). Increase temperature to 40°C (monitor carefully). Increase reaction time. |
| Incomplete Conversion | Amine formed a salt with the acid. | Ensure enough DIPEA (at least 3 equiv) is present to keep the amine as a free base. |
| Epimerization | Over-activation of chiral acid partner. | Switch from HATU to T3P (50% in EtOAc) and use Pyridine as the base at 0°C. |
References
-
Spirocyclic Scaffolds in Drug Discovery
- Burkhard, J. A., et al. "Synthesis and Structural Analysis of Spiro[3.3]heptane-Based Amino Acids and Amines." Organic Letters, 2010.
-
Source:
-
Amide Coupling Best Practices
- Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.
-
Source:
-
Acetal Protecting Group Stability
- Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience, 4th Edition.
-
Source:
-
HATU Reagent Application
-
Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[4] Journal of the American Chemical Society, 1993.
-
Source:
-
Sources
reaction conditions for nucleophilic substitution with spiro amines
An Application Guide to Reaction Conditions for Nucleophilic Substitution with Spiro Amines
Abstract
Spirocyclic scaffolds have emerged as a cornerstone in modern drug discovery, prized for their ability to confer conformational rigidity and novel three-dimensional exit vectors, which can significantly enhance binding affinity, selectivity, and pharmacokinetic properties.[1][2][3] Amines incorporated into these spirocyclic frameworks are critical synthons for building molecular complexity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for nucleophilic substitution reactions involving spiro amines. We will delve into the mechanistic rationale behind experimental choices for key transformations, including N-alkylation, N-arylation, and intramolecular cyclizations, providing detailed, field-proven protocols and troubleshooting insights.
Fundamental Principles: The Reactivity of Spiro Amines
The Unique Structural and Electronic Profile of Spiro Amines
Spiro amines are characterized by two rings connected through a single, shared quaternary carbon atom. This arrangement locks the molecule into a rigid conformation, which distinguishes their reactivity from more flexible acyclic or monocyclic amines.
-
Steric Hindrance: The spirocyclic core can present significant steric bulk around the nitrogen atom. This can influence the rate of nucleophilic attack, favoring reactions with smaller electrophiles and potentially requiring more forcing conditions (higher temperatures or longer reaction times) for bulkier substrates.
-
Basicity (pKa): The basicity of a spiro amine is comparable to analogous non-spirocyclic secondary amines (e.g., piperidines, pyrrolidines). However, the rigid framework can influence the solvation of the corresponding ammonium cation, subtly affecting its pKa. This property is crucial when selecting a base for the reaction, as the amine itself can act as a base.[4]
-
Nucleophilicity: While sterically more demanding, the nitrogen lone pair in saturated spiro amines remains highly available for nucleophilic attack. Their nucleophilicity is generally strong, allowing them to participate readily in a variety of substitution reactions.[5]
Overview of Key Nucleophilic Substitution Pathways
The versatility of spiro amines allows them to act as nucleophiles in several fundamental substitution reactions. The choice of reaction pathway is dictated by the nature of the electrophile.
Caption: Key nucleophilic substitution pathways for spiro amines.
Protocols for Intermolecular Nucleophilic Substitution
Double N-Alkylation for Spiro-N-Heterocycle Synthesis
A powerful strategy for constructing more complex spiro systems involves the reaction of a primary amine with a bifunctional electrophile. This tandem nucleophilic substitution (SN2) reaction efficiently builds a new heterocyclic ring spiro-fused to an existing one.[6]
Causality Behind Experimental Choices:
-
Electrophile: A substrate like 2,2-Bis(2-bromoethyl)-1,3-dioxolane is ideal as it contains two primary bromide leaving groups, which are highly susceptible to SN2 displacement.[6]
-
Base: An inorganic base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is used. Its primary role is to neutralize the HBr generated during the two successive alkylation steps. A relatively weak base is sufficient and prevents competing elimination (E2) reactions.[6]
-
Solvent: Anhydrous polar aprotic solvents like DMF or acetonitrile are preferred. They effectively solvate the cation of the base while poorly solvating the amine nucleophile, thus enhancing its reactivity.
-
Stoichiometry: A slight excess of the bis-electrophile may be used to ensure complete consumption of the primary amine, though a 1:1 ratio is often effective. A significant excess of base (2.5-3.0 eq.) is crucial to drive both cyclization steps to completion.[6]
Protocol 1: Synthesis of a Spiro-Piperazine Derivative
-
Setup: To a dry round-bottom flask under an inert nitrogen or argon atmosphere, add the primary amine (e.g., benzylamine, 1.0 eq.).
-
Solvation: Dissolve the amine in anhydrous DMF to a concentration of 0.2 M.
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.5 eq.) to the solution and stir the suspension for 15 minutes at room temperature.
-
Electrophile Addition: Add a solution of 2,2-Bis(2-bromoethyl)-1,3-dioxolane (1.05 eq.) in DMF dropwise over 10 minutes.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 12-24 hours).
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the K₂CO₃.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired spiro-N-heterocycle.[6]
| Amine Substrate | Electrophile | Base (eq.) | Solvent | Temp (°C) | Typical Yield (%) |
| Benzylamine | 2,2-Bis(2-bromoethyl)-1,3-dioxolane | K₂CO₃ (2.5) | DMF | 80 | 75-90 |
| Aniline | 2,2-Bis(2-bromoethyl)-1,3-dioxolane | K₂CO₃ (2.5) | DMF | 90 | 60-80 |
| Cyclohexylamine | 2,2-Bis(2-bromoethyl)-1,3-dioxolane | NaHCO₃ (3.0) | Acetonitrile | Reflux | 70-85 |
Troubleshooting:
-
Low Yield/Incomplete Reaction: Ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the electrophile and quench the reaction. Increase the reaction temperature or time if necessary.
-
Formation of Side Products: If intermolecular polymerization is observed, consider running the reaction under higher dilution to favor the intramolecular cyclization of the second step.
N-Arylation of Spiro Amines via Buchwald-Hartwig Cross-Coupling
Attaching an aryl group to a spiro amine often requires transition-metal catalysis due to the inertness of aryl halides to direct SNAr reactions unless highly activated.[7][8] The Buchwald-Hartwig amination is a highly reliable and versatile method for this transformation.[9]
Causality Behind Experimental Choices:
-
Catalytic System: A palladium(0) species is the active catalyst. It is typically generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or a more stable Pd(0) source like Pd₂(dba)₃.
-
Ligand: A bulky, electron-rich phosphine ligand is essential. Biarylmonophosphine ligands (e.g., BrettPhos, XPhos) are highly effective as they stabilize the palladium center, promote the crucial reductive elimination step, and can help overcome the steric bulk of the spiro amine.[9]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine (or the intermediate palladium-amine complex), making it a more potent nucleophile within the catalytic cycle. The choice of base can be critical and substrate-dependent.
-
Inert Atmosphere: The Pd(0) catalyst and phosphine ligands are sensitive to oxygen. All steps must be performed under an inert atmosphere (nitrogen or argon) to prevent catalyst degradation.[9]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.
Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation
-
Setup: In a glovebox or under a constant flow of argon, add the aryl bromide (1.0 eq.), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and phosphine ligand (e.g., XPhos, 2-4 mol%) to a dry reaction vial or flask.
-
Reagent Addition: Add the spiro amine (1.2 eq.) and the base (e.g., NaOtBu, 1.4 eq.).
-
Solvent: Add anhydrous toluene or dioxane (to a concentration of 0.1-0.2 M) via syringe.
-
Reaction: Seal the vessel tightly and heat the mixture in a preheated oil bath or heating block to 90-110 °C with vigorous stirring. Monitor progress by TLC or GC-MS.
-
Work-up: After completion (typically 4-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[9]
Intramolecular Nucleophilic Substitution: A Gateway to Novel Spiro Cores
One of the most elegant applications of nucleophilic substitution with spirocyclic precursors is in intramolecular reactions to forge new, complex polycyclic systems. An innovative example is the use of an intramolecular Buchwald-Hartwig N-arylation to access unique spiro[indoline-2,3'-piperidine] scaffolds.[10]
Causality Behind Experimental Choices: This advanced strategy involves a multi-step sequence where a bicyclic hydrazine precursor is synthesized and then subjected to an intramolecular C-N bond formation. The final step involves the reductive cleavage of the N-N bond to reveal the desired spirocyclic diamine core.
-
Key Step: The intramolecular Buchwald-Hartwig reaction is highly efficient due to the proximity of the reacting groups (an amine and an aryl halide) held in place by the bicyclic framework. This pre-organization lowers the entropic barrier to cyclization.
-
Reductive Cleavage: The hydrazine (N-N) bond is a useful synthetic handle that can be cleaved under reductive conditions (e.g., hydrogenolysis) after the key spirocyclization step, unmasking the final product.[10]
Sources
- 1. drughunter.com [drughunter.com]
- 2. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Buchwald-Hartwig Amination with 7,7-Dimethoxyspiro[3.3]heptan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Spirocyclic Amines in Drug Discovery
The spiro[3.3]heptane motif has emerged as a valuable scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a distinct advantage over flat, aromatic rings, enabling the exploration of new chemical space and the optimization of drug-like properties. The introduction of an amine functionality, as in 7,7-Dimethoxyspiro[3.3]heptan-2-amine, provides a key vector for derivatization, allowing for the construction of novel molecular architectures with potential therapeutic applications. The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of C-N bonds, making it an indispensable tool for the arylation of such unique amines.[1][2] This document provides a detailed guide to the successful application of the Buchwald-Hartwig amination for coupling 7,7-Dimethoxyspiro[3.3]heptan-2-amine with various aryl halides, drawing upon established principles and providing expert insights for overcoming potential challenges.
Mechanistic Overview: The Palladium-Catalyzed C-N Bond Formation
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[1][3][4][5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The key steps are:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex. The reactivity of the aryl halide generally follows the trend: I > Br > OTf > Cl.[3]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl amine product is formed through reductive elimination, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Side reactions, such as β-hydride elimination, can sometimes compete with reductive elimination, leading to hydrodehalogenation of the arene and formation of an imine.[1] The choice of ligand is critical in preventing such side reactions and promoting the desired C-N bond formation.[2]
Visualizing the Catalytic Cycle
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Application Notes & Protocols: Mastering Spirocyclic Amine Intermediates in Total Synthesis
Abstract: Spirocyclic amines represent a class of privileged scaffolds in modern drug discovery and total synthesis.[1][2][3][4] Their rigid, three-dimensional architecture offers a powerful tool to escape the "flatland" of traditional aromatic compounds, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability, as well as enhanced target binding affinity and selectivity.[4][5] However, the synthesis and handling of these strained ring systems present unique challenges for the synthetic chemist. This guide provides an in-depth analysis of field-proven strategies for the synthesis, purification, handling, and characterization of spirocyclic amine intermediates, grounded in mechanistic principles and validated protocols.
The Strategic Importance of Spirocyclic Amines
The incorporation of a spirocyclic motif, where two rings share a single carbon atom, introduces a defined three-dimensional exit vector for substituents, which is invaluable for exploring chemical space and optimizing ligand-receptor interactions. Specifically, aza-spirocycles are prevalent in numerous FDA-approved drugs and clinical candidates, underscoring their significance.[4] The primary advantages driving their adoption include:
-
Improved Physicochemical Properties: The introduction of sp³-rich centers disrupts planarity, which can decrease crystal packing forces and improve solubility.[4][5] For example, replacing a traditional ring system with an oxa-spirocycle can dramatically increase aqueous solubility.[6]
-
Enhanced Metabolic Stability: The quaternary spirocenter and adjacent carbons are often less susceptible to metabolic attack by cytochrome P450 enzymes.[4]
-
Conformational Rigidity: The locked conformation of a spirocycle reduces the entropic penalty upon binding to a biological target, potentially increasing potency.[1][7] This rigidity also helps in maintaining the optimal orientation of functional groups for interaction.[4]
Despite these benefits, their synthesis is often complex and requires multi-step sequences.[2][8] The following sections will detail robust strategies to address these synthetic hurdles and ensure the stable handling of these valuable intermediates.
Synthetic Strategies: Constructing the Spirocyclic Core
The choice of synthetic strategy is dictated by the target ring sizes, desired stereochemistry, and available starting materials. Several powerful methods have emerged for the construction of the spirocyclic amine core.
Key Synthetic Methodologies
A summary of common and effective strategies is presented below.
| Strategy | Description | Advantages | Limitations | Key References |
| Intramolecular Cyclization | Formation of one of the rings onto a pre-existing cyclic amine or precursor via reactions like alkylation, Michael addition, or Mannich reaction. | High convergence; often allows for good stereocontrol based on the existing ring. | Requires synthesis of a complex linear precursor with appropriately placed functional groups. | [3][7] |
| [n+m] Cycloadditions | Reactions such as [2+2] or [4+2] cycloadditions to form the spirocyclic core in a single, often stereospecific, step. | Rapid increase in molecular complexity; excellent control of relative stereochemistry. | Substrate scope can be limited; may require photochemical or high-temperature conditions. | [3][9][10] |
| Rearrangement Reactions | Ring-expansion or contraction sequences that generate the spirocenter. | Access to otherwise difficult-to-synthesize ring systems. | Can be mechanistically complex and may lead to unexpected side products. | [7] |
| Interrupted Bischler-Napieralski | A cascade reaction of specific tryptamides that forms complex tetracyclic spiroindolines in a single step. | Highly efficient for constructing polycyclic indole alkaloid cores. | Substrate scope is specific to tryptamide derivatives. | [11] |
Decision Workflow for Synthetic Strategy
Selecting the optimal synthetic route is a critical first step. The following decision tree illustrates a logical workflow for this process.
Caption: Logical workflow for selecting a synthetic strategy.
Safe Handling, Purification, and Stability
Spirocyclic amines, particularly strained systems, can be reactive and require careful handling. Establishing robust protocols for their manipulation is essential for success.
General Safety and Handling Protocols
Amines as a class require specific safety measures, and reactive intermediates demand heightened vigilance.[12][13]
Protocol 1: Standard Operating Procedure for Handling Spirocyclic Amine Intermediates
-
Risk Assessment: Before beginning work, consult the Safety Data Sheet (SDS) for all reagents.[14] Identify potential hazards associated with the specific amine, including toxicity, corrosivity, and reactivity.[15][16]
-
Engineering Controls: All manipulations of spirocyclic amines and their precursors must be performed in a certified chemical fume hood to prevent inhalation of vapors.[14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Inert Atmosphere: For particularly reactive or air-sensitive intermediates, all handling should be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[16]
-
Storage: Store spirocyclic amines in clearly labeled, tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[12][13]
-
Emergency Preparedness: Ensure an appropriate spill kit and emergency shower/eyewash station are readily accessible.[13]
Caption: Standard workflow for safely handling spirocyclic amine intermediates.
Purification Strategies
Purification can be challenging due to the polarity and basicity of amines.
-
Flash Column Chromatography: This is the most common method.
-
Tailing Reduction: The basic nature of amines often causes significant tailing on silica gel. This can be mitigated by pre-treating the silica with a base or adding a small amount of a basic modifier to the eluent (e.g., 0.5-2% triethylamine or ammonia in methanol).
-
Stationary Phase: For highly polar amines, alternative stationary phases like alumina (basic or neutral) or reverse-phase silica (C18) may provide better separation.
-
-
Crystallization: If the intermediate is a solid, crystallization or recrystallization is an excellent method for achieving high purity. Screening various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/pentane, methanol) is often necessary.
-
Acid-Base Extraction: This technique can be used to separate the basic amine from neutral or acidic impurities. The amine is protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase. After washing the organic layer, the aqueous phase is basified (e.g., with NaOH or NaHCO₃) to deprotonate the amine, which can then be extracted back into an organic solvent. Care must be taken as some spirocyclic systems may be unstable to strong acids or bases.
Structural Characterization
Unambiguous characterization is crucial to confirm the structure and stereochemistry of the spirocyclic intermediate.
| Technique | Purpose | Key Observables |
| ¹H NMR | Provides information on proton environment and connectivity. | Diastereotopic protons adjacent to the spirocenter; characteristic chemical shifts for protons alpha to the nitrogen. |
| ¹³C NMR | Determines the number and type of carbon atoms. | The quaternary spirocyclic carbon typically appears as a singlet in a distinct region of the spectrum (e.g., 50-80 ppm). |
| 2D NMR (COSY, HSQC, HMBC) | Establishes connectivity between protons and carbons. | HMBC is critical for confirming the spiro-linkage by observing long-range correlations from protons to the quaternary spiro-carbon.[17] |
| Mass Spectrometry (MS) | Determines the molecular weight and formula. | High-resolution mass spectrometry (HRMS) provides an accurate mass for elemental composition confirmation. |
| X-ray Crystallography | Provides definitive proof of structure and absolute stereochemistry. | Essential for unambiguously assigning the three-dimensional arrangement of atoms, especially for complex systems with multiple stereocenters.[18] |
Case Study: Total Synthesis of (±)-Akuammicine
The total synthesis of the Strychnos alkaloid (±)-akuammicine showcases the strategic use of a spirocyclic amine intermediate.[11] A key step involves an interrupted Bischler-Napieralski reaction to rapidly construct a tetracyclic spiroindoline intermediate.
Protocol 2: Synthesis of the Tetracyclic Spiroindoline Intermediate (Adapted from Movassaghi et al.)
-
Reaction Setup: To a solution of the β,γ-unsaturated tryptamide precursor (1.0 equiv) in anhydrous acetonitrile (MeCN), add phosphorus oxychloride (POCl₃, 1.5 equiv) under a nitrogen atmosphere.
-
Reaction Execution: Heat the reaction mixture to reflux. Monitor the reaction by TLC or LC-MS. Additional portions of POCl₃ may be required to drive the reaction to completion.
-
Workup: Upon completion, cool the reaction to room temperature and carefully quench by pouring it into a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude spirocyclic imine is then purified by flash column chromatography on silica gel (pre-treated with triethylamine) to yield the pure tetracyclic spiroindoline.
This spirocyclic intermediate proved to be a versatile building block.[11] However, direct reduction of the conjugated imine was challenging due to steric hindrance.[11] This necessitated a multi-step sequence involving conjugate addition, reduction, alkylation, and elimination to successfully advance the intermediate to (±)-akuammicine, highlighting the need for creative problem-solving when handling these complex scaffolds.[11]
Caption: Synthetic pathway to (±)-Akuammicine via a key spirocyclic intermediate.
Conclusion
Spirocyclic amine intermediates are more than just a synthetic novelty; they are enabling tools for the creation of next-generation therapeutics and the efficient total synthesis of complex natural products.[19] While their construction and handling demand careful planning and execution, the strategies and protocols outlined in this guide provide a robust framework for success. By understanding the underlying principles of their synthesis, implementing rigorous safety and handling procedures, and leveraging modern characterization techniques, researchers can confidently unlock the vast potential of these unique three-dimensional scaffolds.
References
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- Azevedo, C. M. G., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery.
- The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
- Azevedo, C. M. G., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed.
- PubMed. (2021, February 9). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay.
- ResearchGate. (n.d.). Cyclopropanes to Spirocyclic Amine-Boranes: Merging Metal Free C‒H Bond Activation and C‒C Bond Cleavage.
- University of Prince Edward Island. (n.d.). Standard Operating Procedures for Working with Dangerously Reactive Chemicals.
- University of Louisville. (2022, October 10). Pro-Handling of Reactive Chemicals. Policy and Procedure Library.
- Smith, L. K., & Baxendale, I. R. (2015). Total syntheses of natural products containing spirocarbocycles. PubMed.
- ResearchGate. (n.d.). Successful spirocycle synthesis.
- Ball-Jones, A., et al. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers.
- ResearchGate. (n.d.). Examples of spirocyclic compounds reported along with their olfactory properties.
- RSC Publishing. (n.d.).
- Smith, L. K., & Baxendale, I. R. (2015). Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry.
- Abdel-Wahab, B. F., et al. (2021). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents.
- ChemRxiv. (n.d.). Total synthesis of the spirocyclic bis-indole alkaloid (-)
- Oreate AI Blog. (2026, January 15). Unlocking the Potential of Spirocycles in Medicinal Chemistry.
- Meiries, S., et al. (n.d.). Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction. PubMed Central.
- Enamine. (n.d.). Spirocycles for Improved Solubility.
- BLDpharm. (2021, December 1). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLD Insights.
- Grygorenko, O. O., et al. (2021).
- Nicolaou, K. C. (2014). The endeavor of total synthesis and its impact on chemistry, biology and medicine. Journal of the American Chemical Society.
- Sigma-Aldrich. (n.d.). Spirocyclic Building Blocks for Scaffold Assembly. 8Wvt43eb_nNXTKml)
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. Spirocycles for Improved Solubility - Enamine [enamine.net]
- 6. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G [pubs.rsc.org]
- 7. Total syntheses of natural products containing spirocarbocycles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01524C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction: total synthesis of akuammicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. chemicals.co.uk [chemicals.co.uk]
- 15. files.upei.ca [files.upei.ca]
- 16. Pro-Handling of Reactive Chemicals — Policy and Procedure Library [louisville.edu]
- 17. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
improving yield of 7,7-Dimethoxyspiro[3.3]heptan-2-amine synthesis
The following guide serves as a specialized Technical Support Center for the synthesis of 7,7-Dimethoxyspiro[3.3]heptan-2-amine . It is designed for organic chemists encountering yield bottlenecks in the preparation of this specific spirocyclic building block.
Ticket Topic: Optimizing Yield for 7,7-Dimethoxyspiro[3.3]heptan-2-amine Agent Level: Senior Application Scientist Status: Open
📋 Executive Summary: The "Yield Trap"
The synthesis of 7,7-Dimethoxyspiro[3.3]heptan-2-amine is deceptively difficult. While spiro[3.3]heptanes are excellent bioisosteres for piperidines or cyclohexanes, their synthesis is plagued by two main issues:
-
The "Geminal" Effect: The strain in the cyclobutane rings makes the carbonyls less reactive than expected toward nucleophiles, yet prone to ring-opening under harsh conditions.
-
Symmetry Breaking: The precursor, spiro[3.3]heptane-2,6-dione, is highly symmetric. Selectively protecting one ketone (to get the 7,7-dimethoxy functionality) while leaving the other available for amination is a statistical challenge often resulting in 25-30% yields if not optimized.
🛠 Module 1: The Optimized Synthetic Route
Do not rely on the classical "Fecht" acid degradation (1907) for the dione synthesis; it is low-yielding (<20%). Use the Carreira-Burkhard Protocol for the core, followed by a Stoichiometry-Controlled Ketalization .
The Workflow Visualization
Figure 1: The optimized linear sequence. Note that Intermediate B (Mono-ketal) is the yield-determining step.
🧪 Module 2: Step-by-Step Protocol & Causality
Step 1: Core Synthesis (The Dione)
Target: Spiro[3.3]heptane-2,6-dione
-
Protocol: React 3-oxocyclobutanecarboxylic acid (or its ketal) with 1-chloro-2,3-epoxypropane (epichlorohydrin) followed by base-mediated cyclization. Alternatively, double alkylation of tosylmethyl isocyanide (TosMIC) with 1,3-dibromopropane is robust.
-
Yield Tip: Ensure strictly anhydrous conditions during the cyclization. Water causes rapid polymerization of the strained spiro-intermediate.
Step 2: The Critical Desymmetrization (Mono-Ketalization)
Target: 7,7-Dimethoxyspiro[3.3]heptan-2-one
-
The Problem: Standard reflux with MeOH/Acid gives a statistical mixture: 25% unreacted dione, 50% mono-ketal, 25% bis-ketal.
-
The Fix: Use Trimethyl Orthoformate (TMOF) as both reagent and water scavenger, strictly controlling stoichiometry.
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) |
| Reagent | MeOH (Excess) + H2SO4 | TMOF (1.1 eq) + MeOH (Solvent) + pTsOH (Cat.) |
| Temperature | Reflux (65°C) | 0°C to Room Temp (Kinetic Control) |
| Time | Overnight | Monitor via TLC/GC (Stop at ~60% conv) |
| Workup | Aqueous quench | Quench with Et3N before concentration |
-
Why this works: TMOF drives the equilibrium forward irreversibly under mild conditions. Stopping at 60% conversion maximizes the mono-ketal relative to the bis-ketal. You can recover and recycle the unreacted dione (which is easy to separate due to polarity).
Step 3: Reductive Amination
Target: 7,7-Dimethoxyspiro[3.3]heptan-2-amine
-
The Problem: Formation of secondary amines (dimerization) or reduction of the ketone to an alcohol.
-
The Fix: Use Ammonium Acetate (NH4OAc) in huge excess (10-15 eq) with Sodium Cyanoborohydride (NaBH3CN) .
-
Imine Formation: Dissolve Mono-ketal in dry MeOH. Add NH4OAc (15 eq). Stir for 2 hours at RT. Do not add reductant yet.
-
Reduction: Cool to 0°C. Add NaBH3CN (1.5 eq).
-
pH Check: Ensure pH is ~6. If too acidic, the ketal (7,7-dimethoxy) will hydrolyze back to the ketone. If too basic, imine formation is slow.
🔧 Module 3: Troubleshooting Guide (FAQ Format)
Issue 1: "I am losing my dimethoxy group during the amine workup."
Diagnosis: Acid hydrolysis. The dimethyl ketal is acid-labile. Solution:
-
Do not use strong acid (HCl/1M) to extract the amine into the aqueous phase during workup.
-
Protocol Adjustment: After the reaction, quench with dilute NaHCO3. Extract with DCM.[1] If you need to make a salt, use anhydrous HCl in dioxane or oxalic acid in ether to precipitate the salt directly from the organic phase. Avoid water/acid contact.
Issue 2: "My yield for the mono-ketal is stuck at 30%."
Diagnosis: You are pushing the reaction to completion, favoring the bis-ketal. Solution:
-
The "Recycle" Strategy: Do not aim for 100% conversion. Stop the reaction when the ratio of Mono:Bis is optimal (usually ~60% conversion of starting material).
-
Separation: The dione is very polar (stays on baseline/polar fractions). The bis-ketal is non-polar. The mono-ketal is in between. Flash chromatography (EtOAc/Hexane gradient) separates these easily. Recycle the recovered dione.
Issue 3: "The reductive amination yields a gummy solid that is hard to purify."
Diagnosis: Polymeric byproducts or boron salts. Solution:
-
Boron Quench: After reaction, add 1M NaOH (if ketal stability permits, otherwise saturated NaHCO3) and stir vigorously for 30 mins to break up boron-amine complexes.
-
Salting Out: The spiro-amine is somewhat water-soluble. Saturate the aqueous layer with NaCl before extracting with DCM/IPA (3:1 mixture).
📊 Module 4: Analytical Validation
How to ensure you have the correct structure:
-
1H NMR (CDCl3): Look for the "Wing" pattern.
-
The spiro[3.3]heptane protons appear as complex multiplets between
1.8–2.6 ppm. -
Key Signal: Two distinct singlets for the methoxy groups (
~3.1–3.2 ppm) if the ring is rigid/locked, or one singlet if flipping is fast (usually two due to the amine creating asymmetry). -
Amine: A broad singlet around
1.5–2.0 ppm (variable).
-
-
13C NMR:
-
Spiro Carbon: Look for a quaternary carbon signal around
30–35 ppm. -
Ketal Carbon: Distinct signal at
~100–110 ppm (O-C-O). -
Amine Carbon: Signal at
~45–50 ppm (CH-NH2).
-
📚 References
-
Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition.[2] (Foundational work on spiro[3.3]heptane synthesis).
-
Wuitschik, G., et al. (2006). Spiro[3.3]heptanes as Bioisosteres for Carbonyl, Carboxyl, and Amide Groups. (Discussion of spiro-ketone reactivity).
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.
-
PubChem Compound Summary. (2025). Spiro[3.3]heptan-2-amine hydrochloride.[3] (Safety and physical data).[3] Link
Sources
stability of dimethoxy acetal protecting groups in acidic media
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols for working with dimethoxy acetal protecting groups, with a specific focus on their stability and cleavage in acidic media.
Part 1: Frequently Asked Questions (FAQs) - Core Principles
This section addresses fundamental questions regarding the chemistry of dimethoxy acetals.
Q1: Why are dimethoxy acetal groups stable under basic and nucleophilic conditions but labile in acid?
Answer: The stability of dimethoxy acetals is a direct consequence of their ether-like structure. The carbon-oxygen bonds are strong, and the methoxy groups (-OCH₃) are poor leaving groups.
-
Under Basic/Neutral Conditions: Bases and nucleophiles have no low-energy pathway to cleave the C-O bonds. The methoxide ion (CH₃O⁻) that would need to be displaced is a strong base and therefore a very poor leaving group. For this reason, acetals are excellent protecting groups for carbonyls when performing reactions with organometallics, hydrides, or other basic reagents.[1][2][3]
-
Under Acidic Conditions: The presence of an acid catalyst provides a pathway for cleavage.[4] One of the ether oxygens is protonated by the acid, converting the methoxy group into a neutral methanol molecule—an excellent leaving group.[5][6] This initiation step is crucial for the subsequent hydrolysis.
Q2: What is the detailed mechanism for the acid-catalyzed hydrolysis of a dimethoxy acetal?
Answer: The acid-catalyzed hydrolysis of a dimethoxy acetal is a reversible equilibrium process that proceeds through several distinct steps.[4][5] The reaction is driven towards the carbonyl product by the presence of excess water.[4]
The mechanism can be summarized as follows:
-
Protonation: A lone pair on one of the methoxy oxygens attacks a proton (H⁺) from the acid catalyst. This is a rapid equilibrium step.[5]
-
Loss of Leaving Group: The protonated methoxy group is now a good leaving group (methanol). It departs, and the lone pair from the adjacent oxygen atom assists in pushing it out, forming a resonance-stabilized oxocarbenium ion.[6] This step is often the rate-determining step of the reaction.[7]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the highly electrophilic carbon of the oxocarbenium ion.[5]
-
Deprotonation: A proton is transferred from the newly added water moiety to a base (like water or the conjugate base of the acid catalyst), yielding a hemiacetal intermediate.
-
Repeat Sequence: Steps 1-4 are repeated for the second methoxy group: the -OH of the hemiacetal is protonated, it leaves as water with assistance from the remaining -OCH₃ group, another water molecule attacks the resulting oxocarbenium ion, and a final deprotonation step regenerates the carbonyl group and the acid catalyst.
Below is a diagram illustrating this mechanistic pathway.
Q3: What key factors influence the rate of acidic hydrolysis?
Answer: Several structural and environmental factors significantly impact the rate of acetal cleavage:
-
Electronic Effects: Substituents on the acetal carbon that can stabilize the positive charge of the oxocarbenium ion intermediate will accelerate hydrolysis.[8] For example, an acetal of an aromatic ketone with electron-donating groups on the ring will hydrolyze faster than one with electron-withdrawing groups.
-
Steric Hindrance: Increased steric bulk around the acetal carbon can sometimes hinder the approach of water, but more often, it can be destabilizing and favor the release of steric strain upon hydrolysis, thus increasing the rate.
-
Parent Carbonyl: Acetals (ketals) derived from ketones generally hydrolyze faster than acetals derived from aldehydes.[8]
-
Acidity (pH): The reaction rate is directly dependent on the concentration of the acid catalyst. Lower pH values lead to faster hydrolysis.
-
Solvent: The presence of water is essential for hydrolysis. Using a co-solvent like THF or acetone helps dissolve the substrate, but a sufficient amount of water must be present to drive the equilibrium.[9]
Q4: How does the stability of a dimethoxy acetal compare to a cyclic acetal (e.g., 1,3-dioxolane)?
Answer: Generally, cyclic acetals, such as those formed with ethylene glycol (1,3-dioxolanes) or propane-1,3-diol (1,3-dioxanes), are significantly more stable and resistant to acidic hydrolysis than their acyclic counterparts like dimethoxy acetals.[10][11]
This enhanced stability is attributed to both thermodynamic and kinetic factors.[11] The key reason is that after the initial protonation and ring-opening to form the oxocarbenium ion, the resulting hydroxyl group remains tethered to the molecule. This makes the reverse, ring-closing reaction an intramolecular process, which is entropically favored and very fast. For an acyclic acetal, the cleaved methanol molecule diffuses away into the solvent, making the reverse reaction less probable, especially in the presence of excess water.[10]
Part 2: Troubleshooting Guide for Deprotection Reactions
This section provides solutions to common problems encountered during the deprotection of dimethoxy acetals.
Q1: My deprotection reaction is sluggish and gives incomplete conversion, even after a long reaction time. How can I fix this?
Answer: Incomplete conversion is a frequent issue that can usually be resolved by optimizing the reaction conditions.
-
Ensure Water is Present: Hydrolysis, by definition, requires water. If you are using anhydrous solvents with a catalytic amount of acid, the reaction may stall. Use a "wet" organic solvent or a biphasic system like THF/water to ensure water is available to drive the reaction forward.[9]
-
Increase Acid Strength or Loading: For robust substrates, a weak acid like pyridinium p-toluenesulfonate (PPTS) may not be sufficient. Switch to a stronger Brønsted acid like p-toluenesulfonic acid (p-TsOH), sulfuric acid, or hydrochloric acid.[1][4] If you suspect your catalyst has degraded, use a fresh batch.
-
Increase Temperature: Many deprotections can be accelerated by gentle heating.[9] For particularly stable acetals, refluxing may be necessary, but this should be done with caution if other sensitive functional groups are present.
-
Consider Transacetalization: If direct hydrolysis is problematic, an alternative is transacetalization. Performing the reaction in acetone with an acid catalyst can drive the equilibrium by forming acetone dimethyl acetal, thus liberating your desired carbonyl.[12]
Q2: I am observing decomposition of my starting material or the formation of multiple side products. What is happening?
Answer: This typically indicates that your substrate contains other functional groups that are sensitive to the strongly acidic conditions used for deprotection.
-
Identify Acid-Sensitive Groups: Look for other protecting groups like silyl ethers (TBDMS, TIPS), tert-butyl ethers (t-Bu), or N-Boc groups, which are also cleaved by acid. Also, be aware of functionalities prone to acid-catalyzed rearrangements or elimination (e.g., tertiary alcohols).
-
Switch to Milder Conditions: The key is to use a method with higher chemoselectivity. Strong mineral acids should be avoided. Instead, opt for milder Lewis acids or neutral conditions that are known to spare other sensitive groups.[12][13] (See Part 3 for a decision tree).
Q3: How can I deprotect a dimethoxy acetal without cleaving my TBDMS or Boc groups?
Answer: This is a classic chemoselectivity challenge. Several methods have been developed specifically for this purpose.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acetals as protecting groups [quimicaorganica.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. benchchem.com [benchchem.com]
- 12. Dimethyl Acetals [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Reactivity of Spirocyclic Primary Amines
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the reactivity of spirocyclic primary amines. These valuable structural motifs are increasingly incorporated into drug candidates to enhance properties like solubility, metabolic stability, and three-dimensional complexity.[1][2] However, their unique architecture often leads to unexpectedly low reactivity, derailing synthetic routes and timelines.
This document moves beyond standard protocols to provide a deeper understanding of the underlying causes of this low reactivity and to offer a structured, field-tested approach to overcoming these synthetic hurdles. We will address the "why" behind the problem before presenting the "how" of the solution.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Root Cause
This section addresses the fundamental principles governing the behavior of spirocyclic primary amines.
Q1: Why are spirocyclic primary amines often significantly less reactive than their acyclic or simple monoclic counterparts?
The diminished reactivity stems from a combination of two primary factors: steric hindrance and stereoelectronic effects.
-
Steric Hindrance: The rigid, three-dimensional framework of a spirocycle creates a congested environment around the primary amine. The adjacent ring and its substituents act as a physical shield, blocking the trajectory of incoming electrophiles and preventing the nitrogen's lone pair of electrons from participating in a reaction.[2][3] This is particularly pronounced in reactions that require the formation of a bulky tetrahedral intermediate, such as acylation.[4]
-
Stereoelectronic Effects: Reactivity is not just about physical bulk; it's also about the alignment of molecular orbitals.[5] In some spirocyclic systems, the conformation may lock the C-N bond in an orientation where the nitrogen lone pair has poor orbital overlap with the reacting partner's orbitals, which is crucial for an efficient reaction.[5][6][7]
Q2: How does the spirocyclic core influence the basicity (pKa) of the primary amine? Is it a reliable indicator of nucleophilicity?
While basicity and nucleophilicity are often correlated for simple amines[8][9], this relationship can be misleading for spirocyclic systems.
-
Basicity (pKa): The spirocyclic framework can influence the pKa of the conjugate acid (R-NH3+). For instance, a spirocyclic amine was found to be more basic (pKa = 10.5) than a related non-spirocyclic analogue (pKa = 9.7), potentially due to conformational effects on the stability of the ammonium ion.[10] Conversely, introducing an electronegative atom like oxygen into the spirocycle can significantly lower the basicity due to inductive effects.[11]
-
Nucleophilicity: Crucially, higher basicity does not always translate to higher nucleophilicity in these systems. A spirocyclic amine can be a strong base (thermodynamically favorable proton abstraction) but a poor nucleophile (kinetically slow attack on an electrophile) because of the overwhelming steric hindrance that impedes its approach to a carbon center.[8]
Q3: What are the most common reactions where the low reactivity of spirocyclic primary amines becomes a major issue?
The challenges are most frequently observed in fundamental bond-forming reactions that are cornerstones of drug development, including:
-
Amide Bond Formation (Acylation): Standard coupling reagents often fail because the sterically encumbered amine cannot efficiently attack the activated carboxylic acid intermediate.[4][12]
-
N-Alkylation: Direct S_N2 reactions with alkyl halides are often slow and require harsh conditions due to the amine's poor nucleophilicity.[9]
-
C-N Cross-Coupling (e.g., Buchwald-Hartwig, Ullmann): The hindered amine may struggle to coordinate with the metal catalyst or participate in the key reductive elimination step, leading to low or no product formation.[13][14]
Part 2: Troubleshooting Guide - A Phased Approach to Problem-Solving
This section provides structured, actionable solutions to common experimental failures.
Issue 1: Failed Amide Bond Formation with a Spirocyclic Primary Amine
Scenario: You have attempted to couple your spirocyclic primary amine with a carboxylic acid using a standard coupling reagent (e.g., HATU, HBTU, EDC/HOBt) and observe little to no product formation by LC-MS, with starting materials largely unconsumed.
Root Cause Analysis: The bulky spirocyclic framework is preventing the amine's nucleophilic attack on the activated ester intermediate formed by the coupling reagent. The steric shield around the nitrogen lone pair is too great for the reaction to proceed under standard conditions.[4]
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting failed amide coupling.
Phase 1: Escalate the Electrophilicity of the Coupling Partner
If the nucleophile is weak, increase the strength of the electrophile. Convert the carboxylic acid to a highly reactive acyl halide.
Step-by-Step Protocol: Acylation via Acyl Chloride
-
Acid Chloride Formation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1 drop).
-
Cool the solution to 0 °C in an ice bath.
-
Add oxalyl chloride (1.5 equiv) or thionyl chloride (1.5 equiv) dropwise. Caution: Gas evolution (CO, CO₂, HCl) will occur. Ensure proper ventilation.[12]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the conversion of the acid by quenching a small aliquot with methanol and analyzing by LC-MS for methyl ester formation.
-
Once the acid is fully converted, remove the solvent and excess reagent in vacuo. This step is critical to remove residual HCl.
-
Amide Coupling: Dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve the spirocyclic primary amine (1.1 equiv) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 equiv) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.
-
Stir the reaction, allowing it to warm to room temperature. Monitor progress by LC-MS.
-
Upon completion, work up by washing with aqueous bicarbonate solution and brine, then dry, filter, and concentrate to obtain the crude amide for purification.
Phase 2: Modify Reaction Conditions
If even acyl halides react sluggishly, kinetic barriers can be overcome with energy.
-
Thermal Conditions: Increase the reaction temperature significantly. Use a high-boiling-point solvent like dioxane, toluene, or NMP and heat to 80-120 °C in a sealed tube.
-
Microwave Irradiation: Microwave synthesis can dramatically accelerate reactions with high activation barriers by efficient and rapid heating. Screen temperatures from 100 °C to 150 °C for short reaction times (10-30 minutes).
Phase 3: Alternative Strategies
For exceptionally challenging substrates, consider less conventional but powerful methods. One such method involves the addition of Grignard reagents to isocyanates, which circumvents the traditional amine-acid coupling pathway entirely.[4]
Issue 2: Low Yield in C-N Cross-Coupling Reactions
Scenario: You are attempting a Buchwald-Hartwig amination to couple your spirocyclic amine with an aryl halide. Standard conditions (e.g., Pd₂(dba)₃, Xantphos, Cs₂CO₃) result in low yield, significant starting material recovery, and/or decomposition.
Root Cause Analysis: The steric bulk of the spirocyclic amine hinders its ability to participate effectively in the catalytic cycle. This can manifest as slow oxidative addition, difficult coordination to the palladium center, or an energetically unfavorable reductive elimination step.
Troubleshooting Strategies:
-
Ligand and Catalyst System Screening: The choice of ligand is paramount. For hindered amines, bulky, electron-rich biarylphosphine ligands are often required to promote the challenging reductive elimination step.
-
Action: Screen a panel of ligands such as RuPhos, BrettPhos, or Josiphos-type ligands.
-
Alternative Metal: Consider a switch from Palladium to a Copper-catalyzed system (Ullmann condensation). Copper catalysis, particularly with modern N,O- or N,N-ligands, has shown remarkable efficacy for coupling sterically demanding partners.[13][14]
-
-
Base and Solvent Optimization: The base plays a critical role in the deprotonation of the amine and the overall stability of the catalytic species.
-
Action: Screen a variety of bases. While Cs₂CO₃ is a common starting point, stronger bases like K₃PO₄ or sodium or lithium tert-butoxide (NaOtBu, LiOtBu) may be more effective.
-
Action: Test different solvents. Aprotic polar solvents like dioxane and toluene are standard, but DME or TBF may offer different solubility and reactivity profiles.
-
Data-Driven Optimization Table:
| Parameter | Condition 1 (Standard) | Condition 2 (Alternative) | Condition 3 (Alternative) | Condition 4 (Alternative) |
| Catalyst | Pd₂(dba)₃ | Pd₂(dba)₃ | CuI | Pd(OAc)₂ |
| Ligand | Xantphos | RuPhos | Pyrrole-ol Ligand[13] | BrettPhos |
| Base | Cs₂CO₃ | K₃PO₄ | K₂CO₃ | NaOtBu |
| Solvent | Dioxane | Toluene | DMSO | TBF |
| Temperature | 100 °C | 110 °C | 120 °C | 100 °C |
Issue 3: Inefficient N-Alkylation via S_N2 Reaction
Scenario: Direct alkylation of the spirocyclic amine with an alkyl bromide is extremely slow, requiring high temperatures and long reaction times, and still results in poor conversion.
Root Cause Analysis: The amine is a poor nucleophile due to steric hindrance, making the bimolecular S_N2 reaction kinetically unfavorable.
Troubleshooting Workflow:
Caption: Strategy for overcoming failed N-alkylation.
Strategy 1: Enhance the Electrophile
Switch from a less reactive alkyl halide to a more potent alkylating agent with a better leaving group.
-
Action: Replace the alkyl bromide or chloride with an alkyl triflate (R-OTf) or tosylate (R-OTs). These are significantly more electrophilic and will react more readily with a weak nucleophile.
Strategy 2: Change the Reaction Mechanism to Reductive Amination
This powerful two-step, one-pot method bypasses the S_N2 pathway. It involves the formation of an imine (or iminium ion) intermediate, followed by its immediate reduction.[9][15] This is often more successful because the initial condensation to form the C=N bond can be more sterically feasible than a direct S_N2 attack.
Step-by-Step Protocol: Reductive Amination
-
In a suitable solvent (e.g., methanol, DCM, or dichloroethane), combine the spirocyclic primary amine (1.0 equiv) and the corresponding aldehyde or ketone (1.1 equiv).
-
Add a dehydrating agent, such as molecular sieves (4Å), or a catalytic amount of acid (e.g., acetic acid) to facilitate imine formation. Stir at room temperature for 1-4 hours.
-
Add a mild reducing agent directly to the mixture. Sodium triacetoxyborohydride (STAB, 1.5 equiv) is an excellent choice as it is selective for imines over carbonyls and tolerant of mild acid.[16]
-
Stir the reaction at room temperature until the starting amine is consumed, as monitored by LC-MS.
-
Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate, extracting with an organic solvent, and purifying the crude product.
References
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (2020). ACS Catalysis. [Link]
-
Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. (n.d.). Semantic Scholar. [Link]
-
Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. (2020). Journal of the American Chemical Society. [Link]
-
Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. (2020). PubMed. [Link]
-
Stereoelectronic Effects. (2026). ResearchGate. [Link]
-
steric hindrance effect: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (2022). MDPI. [Link]
-
Stereoelectronic effects dictate molecular conformation and biological function of heterocyclic amides. (2014). PubMed. [Link]
-
Tips and tricks for difficult amide bond formation? (2021). Reddit. [Link]
-
Approach to Heterospirocycles for Medicinal Chemistry. (2025). Organic Letters. [Link]
-
Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (n.d.). Chemical Science (RSC Publishing). [Link]
-
Stereoelectronic effect. (n.d.). Wikipedia. [Link]
-
Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (n.d.). PMC. [Link]
-
Conformational Restriction and/or Steric Hindrance in Medicinal Chemistry. (n.d.). ResearchGate. [Link]
-
Nucleophilicity Trends of Amines. (2018). Master Organic Chemistry. [Link]
-
Amide bond formation: beyond the dilemma between activation and racemisation. (n.d.). RSC Publishing. [Link]
-
Amine Reactivity. (n.d.). MSU Chemistry. [Link]
-
The Synthesis of Sterically Hindered Amides. (n.d.). CHIMIA. [Link]
-
Challenges and Breakthroughs in Selective Amide Activation. (n.d.). PMC. [Link]
-
Primary Amine Catalyzed Activation of Carbonyl Compounds: A Study on Reaction Pathways and Reactive Intermediates by Mass Spectrometry. (n.d.). I.R.I.S. [Link]
-
New Views on the Reaction of Primary Amine and Aldehyde from DFT Study. (2015). The Journal of Physical Chemistry A. [Link]
-
Stereoelectronic Effects_Chong_2024. (2024). Baran Lab. [Link]
-
Oxa-spirocycles: synthesis, properties and applications. (2021). Chemical Science (RSC Publishing). [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]
-
Spiro Heterocycles in Organic Electronics: Synthesis and Applications. (2023). Walsh Medical Media. [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]
-
Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. (n.d.). Indian Academy of Sciences. [Link]
-
Acylation of Amines, Part 2: Other Electrophiles. (2021). YouTube. [Link]
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Technical Support Center: Optimizing Scale-Up of 7,7-Dimethoxyspiro[3.3]heptan-2-amine Production
Welcome to the technical support center for the production of 7,7-Dimethoxyspiro[3.3]heptan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this valuable spirocyclic amine from the lab to production. As a molecule with a highly rigid, three-dimensional structure, it offers unique properties as a building block in medicinal chemistry, but its synthesis presents specific challenges that require careful consideration for efficient and reproducible scale-up.[1]
This document provides in-depth troubleshooting advice and frequently asked questions based on established principles of organic process chemistry.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is a common synthetic pathway for 7,7-Dimethoxyspiro[3.3]heptan-2-amine and what are the key stages for scale-up?
A plausible and scalable synthetic route begins with the formation of the spiro[3.3]heptane core, followed by functional group manipulations. The key stages that require close monitoring during scale-up are:
-
Spiro[3.3]heptan-2,7-dione synthesis: Often achieved via a [2+2] cycloaddition of an appropriate ketene precursor with an alkene, followed by a ring expansion or other elaboration.[2] This step is critical for establishing the core structure.
-
Selective Monoketalization: The dione is selectively protected at one carbonyl to form 7,7-dimethoxyspiro[3.3]heptan-2-one. Achieving high selectivity is crucial to avoid purification challenges.
-
Reductive Amination: The remaining ketone is converted to the primary amine. This is a pivotal step that dictates the final product's purity and yield.
-
Purification and Isolation: The final amine product is purified to meet the required specifications, often involving crystallization or specialized chromatography.
Q2: What are the critical quality attributes (CQAs) for 7,7-Dimethoxyspiro[3.3]heptan-2-amine?
The primary CQAs for this amine intermediate in a drug development context typically include:
-
Purity: Absence of starting materials, reagents, and side-products (e.g., the corresponding secondary amine or alcohol).
-
Stereoisomeric Purity: If a specific stereoisomer is required, its enantiomeric or diastereomeric excess is critical.
-
Residual Solvents: Levels of residual solvents must be within pharmaceutically acceptable limits.
-
Physical Form: Crystalline form, if applicable, can impact handling and downstream processing.
Q3: What are the major challenges when scaling up the production of spirocyclic amines like this one?
Scaling up the synthesis of spirocyclic amines often presents challenges related to:
-
Reaction Kinetics and Thermochemistry: Exothermic reactions, such as reductive aminations, require careful thermal management at scale to prevent runaway reactions.
-
Reagent Handling and Stoichiometry: Handling large quantities of reactive reagents like borohydrides or organometallics requires specialized equipment and safety protocols.
-
Purification: The basic nature of amines can complicate chromatographic purification on standard silica gel.[3] Isolation procedures like acid-base extractions may also be challenging with large volumes.[4]
-
Chemical Stability: The stability of intermediates and the final product can be a concern during prolonged processing or storage at a large scale.[1]
Part 2: Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of each synthetic stage.
Stage 1: Synthesis of the Spiro[3.3]heptane Core
Problem: Low yield or formation of oligomeric byproducts in the [2+2] cycloaddition to form the cyclobutane ring.
-
Potential Cause: The thermal [2+2] cycloaddition of simple alkenes is often a symmetry-forbidden process, leading to low efficiency.[2] However, reactions involving ketenes or strained alkenes can proceed under thermal conditions.[5][6] At high concentrations typical of scale-up, side reactions like polymerization can compete with the desired cycloaddition.
-
Proposed Solutions:
-
Controlled Addition: Instead of charging all reactants at once, slowly add one of the components to maintain a low instantaneous concentration, favoring the intramolecular or desired bimolecular reaction over polymerization.
-
Solvent Selection: Use a solvent that ensures complete solubility of all reactants but does not interfere with the reaction.
-
Temperature Optimization: Carefully profile the reaction temperature. While higher temperatures may increase the reaction rate, they can also promote side reactions. An optimal temperature that balances rate and selectivity should be determined.
-
Alternative Cycloaddition Strategies: For challenging substrates, consider photochemical [2+2] cycloadditions or transition-metal-catalyzed variants which can proceed under milder conditions.[2][7]
-
Stage 2: Selective Monoketalization
Problem: Incomplete reaction or formation of the diketal, leading to difficult purification.
-
Potential Cause: Achieving high selectivity in the monoprotection of a symmetrical dione can be challenging. The reaction is an equilibrium, and driving it to completion for the monoketal without forming the diketal requires precise control.
-
Proposed Solutions:
-
Stoichiometry Control: Use a slight excess (1.0-1.2 equivalents) of the ketalizing agent (e.g., methanol in the presence of an acid catalyst) to favor monoketalization.
-
Flow Chemistry: Consider performing the ketalization in a continuous flow reactor. The precise control over residence time and temperature in a flow system can significantly improve selectivity for the monoprotected product compared to batch processing.[8]
-
Careful Catalyst Selection: Use a mild acid catalyst (e.g., p-toluenesulfonic acid, CSA) and optimize its loading. Stronger acids or higher loadings can accelerate the formation of the diketal.
-
Water Removal: Although the reaction produces water, which can shift the equilibrium back to the starting material, active removal of water might drive the reaction too far towards the diketal. It is often better to control the reaction time carefully.
-
Stage 3: Reductive Amination
Problem: Low conversion of the ketone to the primary amine.
-
Potential Causes:
-
Inefficient Imine Formation: The initial condensation of the ketone with ammonia (or an ammonia source) to form the imine is an equilibrium-driven process. The steric hindrance of the spiro[3.3]heptanone might slow this step down.[9]
-
Reductant Incompatibility or Degradation: The chosen reducing agent may not be potent enough, or it may be degrading under the reaction conditions.
-
pH Control: The pH of the reaction is critical. Imine formation is typically favored under slightly acidic conditions (pH 4-6), but the reducing agent may have a different optimal pH range.[10]
-
-
Proposed Solutions:
-
Ammonia Source and Concentration: Use a high concentration of the ammonia source (e.g., ammonia in methanol, ammonium acetate) to push the equilibrium towards imine formation.
-
Stepwise vs. One-Pot: Consider a stepwise procedure. First, form the imine, potentially with the removal of water using molecular sieves, and then add the reducing agent. This can be more effective than a one-pot approach for hindered ketones.[11]
-
Choice of Reducing Agent: For scale-up, sodium triacetoxyborohydride (STAB) is often a good choice as it is selective for the imine in the presence of a ketone and tolerates slightly acidic conditions. Sodium cyanoborohydride is also effective but generates toxic cyanide waste.[12] Sodium borohydride can be used but may require more careful pH control to avoid reducing the ketone directly.[13]
-
Catalytic Hydrogenation: For a greener and often more scalable process, consider catalytic hydrogenation. A range of metal catalysts (e.g., Pd/C, Raney Nickel) can be effective. This avoids the use of stoichiometric metal hydride reagents.
-
Problem: Formation of a secondary amine impurity (dialkylation).
-
Potential Cause: The newly formed primary amine product can react with another molecule of the starting ketone to form a secondary amine after reduction. This is more common when the primary amine is highly nucleophilic and the ketone is reactive.
-
Proposed Solutions:
-
Excess Ammonia: Use a large excess of the ammonia source to ensure the ketone is more likely to react with ammonia than with the product amine.
-
Slow Addition of Reductant: Adding the reducing agent slowly can help to keep the concentration of the primary amine product low at any given time, thus minimizing its chance to react further.
-
Direct Asymmetric Reductive Amination (DARA): If enantiopurity is a goal, specialized chiral catalysts can directly convert the ketone to a chiral primary amine, often with high selectivity and avoiding secondary amine formation.[14]
-
Stage 4: Purification and Isolation
Problem: Difficulty in removing impurities and isolating the final product.
-
Potential Causes:
-
Amine-Silica Interaction: The basicity of the amine product can cause it to streak or irreversibly bind to standard silica gel during column chromatography, leading to low recovery and poor separation.[3]
-
Emulsion Formation: During acidic or basic aqueous workups, emulsions can form, making phase separation difficult and leading to product loss.
-
Product Solubility: The product may have high solubility in the reaction solvent, making precipitation or crystallization challenging.
-
-
Proposed Solutions:
-
Alternative Chromatography: Use amine-functionalized silica or alumina for chromatography, which will have a much lower affinity for the basic product. Alternatively, treat standard silica gel with a small amount of a volatile base like triethylamine in the eluent.[3]
-
Crystallization/Salt Formation: Convert the amine to a crystalline salt (e.g., hydrochloride, tartrate). This can greatly facilitate purification by crystallization, effectively removing non-basic impurities. The free base can then be regenerated in a final step.
-
In-line Purification/Scavenger Resins: For a continuous or more streamlined process, consider passing the crude reaction mixture through a column containing a scavenger resin to remove specific impurities, such as unreacted reagents or byproducts.[15]
-
Solvent Swap and Distillation: If the product is thermally stable and has a suitable boiling point, distillation can be an effective purification method at scale. A solvent swap to a solvent in which the product is less soluble can facilitate crystallization.
-
Part 3: Data and Protocol Examples
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | pH Range | Pros | Cons |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Neutral to Basic | Inexpensive, readily available.[13] | Can reduce the starting ketone; requires careful pH control. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, THF | Acidic (pH 4-6) | Selective for imines; effective in one-pot reactions.[12] | Highly toxic (generates HCN); waste disposal concerns. |
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane, THF | Acidic | Mild and selective; good for sensitive substrates. | More expensive; produces acetic acid byproduct. |
| Catalytic Hydrogenation (H₂, Pd/C) | Methanol, Ethanol | Neutral | Green (water is the only byproduct); highly scalable. | Requires specialized high-pressure equipment; catalyst can be poisoned.[14] |
Example Protocol: Scalable Reductive Amination using STAB
Warning: This is a representative protocol and must be optimized for your specific equipment and scale. Always perform a risk assessment before conducting any chemical reaction.
-
Imine Formation: To a solution of 7,7-dimethoxyspiro[3.3]heptan-2-one (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF) is added ammonium acetate (5-10 eq). The mixture is stirred at room temperature for 2-4 hours. Monitor the formation of the imine by a suitable analytical method (e.g., GC-MS, ¹H NMR).
-
Reduction: Cool the reaction mixture to 0-5 °C. Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the imine is fully consumed (typically 12-24 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Extract the aqueous layer with the reaction solvent.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by forming a salt as described in the troubleshooting section.
Part 4: Visualizations
General Synthesis Workflow
Caption: Synthetic workflow for 7,7-Dimethoxyspiro[3.3]heptan-2-amine.
Troubleshooting Low Yield in Reductive Amination
Caption: Decision tree for troubleshooting low reductive amination yields.
Part 5: References
-
Stepan, A. F., et al. (2012). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
-
Wang, G. W., et al. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 20(9), 15739-15751. [Link]
-
Chen, C. Y., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(2), 238-245. [Link]
-
Rice, L. M., & Grogan, C. H. (1951). Spiranes. II. Spiro[3.3]heptane Derivatives. Journal of the American Chemical Society, 73(1), 55-57. [Link]
-
Gicquel, M., et al. (2022). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Nature Communications, 13(1), 1-8. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Wikipedia. Reductive amination. Wikipedia. [Link]
-
Masui, H., et al. (2018). Selective Monoprotection of Symmetrical Diols in a Flow Reactor. International Journal of Organic Chemistry, 8(2), 264-271. [Link]
-
Chepyshev, S. V., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 4(1), 2259-2268. [Link]
-
Radchenko, D. S., et al. (2013). A stereochemical journey around spirocyclic glutamic acid analogs. Beilstein Journal of Organic Chemistry, 9, 1337-1345. [Link]
-
Wencel-Delord, J., & Lévesque, F. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 1-4. [Link]
-
Menche, D., et al. (2007). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. Organic Letters, 9(15), 2693-2696. [Link]
-
Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. [Link]
-
Powers, S. E., & Mapp, A. K. (2016). Inexpensive multigram-scale synthesis of cyclic enamines and 3-N spirocyclopropyl systems. Organic & Biomolecular Chemistry, 14(34), 8049-8052. [Link]
-
Reddit. What's wrong with my reductive amination? I barely got any product.. Reddit. [Link]
-
ACS Green Chemistry Institute. Specific solvent issues with Reductive Amination/Alkylation. ACS GCI Pharmaceutical Roundtable. [Link]
-
Biotage. Is there an easy way to purify organic amines?. Biotage. [Link]
-
Wang, Y., et al. (2022). [2+2] Cyclo-Addition Reactions for Efficient Polymerization on a HOPG Surface at Ambient Conditions. Polymers, 14(8), 1572. [Link]
-
Moke, H. C., & Leathers, J. M. F. (1967). U.S. Patent No. 3,337,630. Washington, DC: U.S. Patent and Trademark Office.
-
Grygorenko, O. O., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 4(1), 2259-2268. [Link]
-
YouTube. (2019, January 22). Thermal [2+2] cycloaddition reactions. YouTube. [Link]
-
Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]
-
APL. Gas Treating Products & Technologies | Amines Purification - HSAS Removal Unit (RU). APL. [Link]
-
Wang, J., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. RSC Advances, 14(27), 19561-19581. [Link]
-
Britton, J., & Jamison, T. F. (2019). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 10(10), 1364-1367. [Link]
-
Radchenko, D. S., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino acids, 39(2), 515-521. [Link]
-
Radchenko, D. S., Grygorenko, O. O., & Komarov, I. V. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. [Link]
-
Kaupp, G. (2015). [2+2] Photo-Cycloadditions for Polymer Modification and Surface Decoration. Polymers, 7(9), 1696-1731. [Link]
-
Reiffenrath, V., & Klasen-Memmer, M. (2008). DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals. Google Patents.
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resolving regioisomer formation in spiro[3.3]heptane derivatives
Ticket ID: SPH-33-REGIO-001 Subject: Troubleshooting Regioisomer Mixtures in Spiro[3.3]heptane Scaffold Construction Assigned Specialist: Senior Application Scientist, Structural Chemistry Division
Executive Summary: The "Spiro-Confusion"
The Issue: Researchers frequently encounter inseparable mixtures when attempting to functionalize the spiro[3.3]heptane core. The confusion often stems from the assumption that the spiro[3.3]heptane scaffold reacts like a simple cyclohexane bioisostere. It does not.
The Root Cause: Regioisomerism in spiro[3.3]heptanes is strictly defined by the distance from the spiro-quaternary carbon (C4).
-
C2/C6 Positions (Distal): The most common target. These are chemically equivalent in symmetric precursors.
-
C1/C5 Positions (Proximal): Sterically congested and electronically distinct.
The Failure Mode: Direct C-H functionalization (e.g., radical chemistry) often yields mixtures of C1 and C2 isomers due to competing steric hindrance vs. electronic activation. Furthermore, "symmetric" synthesis strategies often fail when attempting to introduce unsymmetrical substitution patterns (e.g., 1,6-disubstitution), leading to complex regio- and diastereomeric mixtures.
Diagnostic Workflow: Route Selection
Before attempting separation, verify your synthetic strategy against this decision tree. Most "regioisomer" issues are actually "wrong route" issues.
Figure 1: Synthetic decision tree for avoiding regioisomer formation. Attempting to convert 2,6-systems into 1,6-systems via C-H activation is the primary cause of inseparable mixtures.
Module 1: Synthesis-Driven Control (Prevention)
If you are observing regioisomers, you likely used a non-selective method to install a substituent. Use these protocols to force regiochemical fidelity.
Protocol A: The "Fecht’s Acid" Route (For 2,6-Isomers)
Target: Linear bioisosteres (e.g., replacing para-substituted benzenes). Mechanism: Double alkylation of malonates ensures substituents only land at the distal (2,6) positions.[1][2]
-
Start: Pentaerythritol tetrabromide.
-
Reagent: Disodium malonate (2.2 equiv).
-
Conditions: Reflux in ethanol/toluene (110°C, 48h).
-
Outcome: Exclusive formation of spiro[3.3]heptane-2,6-dicarboxylates.
-
Note: You will get diastereomers (cis/trans), but no regioisomers (1,6 or 1,5) will form.
-
Protocol B: The "Tebbe-Meinwald" Route (For 1,6-Isomers)
Target: Angled bioisosteres (e.g., replacing meta-substituted benzenes). Mechanism: This route builds the second ring onto a pre-existing cyclobutane, locking the C1 position.
-
Start: 2-(Hydroxymethyl)cyclobutanone (protected).
-
Step 1 (Olefination): Treat with Tebbe reagent or Petasis reagent to form the exocyclic methylene.
-
Why: Wittig reactions often fail due to ring strain/sterics.
-
-
Step 2 (Epoxidation): Epoxidize the methylene (mCPBA).
-
Step 3 (Rearrangement): Lewis-acid catalyzed Meinwald rearrangement (MgI₂ or BF₃·OEt₂).
-
Outcome: The epoxide rearranges to the ketone at the spiro junction, effectively creating the 1,6-substitution pattern.
Module 2: Separation & Purification (Resolution)
If you have already synthesized a mixture and must separate them, standard silica chromatography is often insufficient due to the non-polar nature of the hydrocarbon cage.
Troubleshooting Guide: Separation of Isomers
| Issue Type | Scenario | Recommended Stationary Phase | Mobile Phase | Notes |
| Regio-separation | Separating 1-substituted from 2-substituted | Graphitized Carbon or C18 (High Load) | MeOH/H₂O (+0.1% Formic Acid) | Regioisomers have different shape vectors. Carbon columns exploit the "flatness" vs "globularity." |
| Diastereomer Separation | Separating cis-2,6 from trans-2,6 | Silica (Derivatized) | Hexane/EtOAc | Requires derivatization (see below). Free acids/amines co-elute. |
| Enantiomer Separation | Resolving chiral 1,6-systems | Chiralpak IC / AD-H | Hexane/IPA (90:10) | 1,6-disubstituted spiro[3.3]heptanes are chiral ( |
Protocol C: Derivatization for Separation (The "Tosyl" Trick)
If 2,6-cis/trans isomers co-elute on LC-MS:
-
Derivatize: Convert amines to N-tosylates or alcohols to O-benzoates.
-
Reasoning: The bulky aromatic groups amplify the spatial difference between the linear (trans) and bent (cis) vectors.
-
-
Separate: Run on standard Silica Flash (0-30% EtOAc/Hexane).
-
Deprotect: SmI₂ or Mg/MeOH removal of tosyl groups.
Module 3: Characterization (Identification)
Do not rely solely on Mass Spec (isomers have identical mass). Use NMR to distinguish C1 from C2 substitution.
NMR Diagnostic Table (¹H / ¹³C)
| Feature | 2-Substituted (Distal) | 1-Substituted (Proximal) |
| Symmetry | High ( | Low ( |
| ¹H NMR (α-proton) | Quintet or broad multiplet at δ 2.8 - 3.2 ppm . | Doublet of doublets (often distinct) at δ 3.5 - 4.0 ppm (deshielded by spiro-center proximity). |
| ¹³C NMR (Spiro C4) | δ 35 - 45 ppm . Usually a sharp singlet (if decoupled). | δ 45 - 55 ppm . Often shows complexity due to adjacent substitution. |
| Methylene (Ring) | Protons on C1/C3 appear as simple multiplets. | Protons on C2/C3 show strong geminal coupling and roof effects. |
FAQ: Common User Queries
Q: Can I use radical C-H activation (Minisci) to put a group on spiro[3.3]heptane? A: Proceed with extreme caution. While the C2 position is less sterically hindered, the C1 position has distinct electronic properties due to ring strain (hybridization effects). Minisci reactions often yield a 3:1 to 5:1 mixture of C2:C1 products, which are notoriously difficult to separate. Recommendation: Use pre-functionalized building blocks (e.g., spiro[3.3]heptan-2-one) instead of late-stage C-H functionalization.
Q: Why do I see "Axial Chirality" mentioned for 2,6-disubstituted systems?
A: This is a common misconception. 2,6-disubstituted spiro[3.3]heptanes with identical substituents are achiral. However, if the substituents are different (e.g., 2-amino-6-carboxy), the molecule possesses a
References
-
Burkhard, J. A., et al. (2010).[3] "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry." Organic Letters, 12(9), 1944–1947.[3] Link
-
Mykhailiuk, P. K., et al. (2014). "Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid." RSC Advances, 4, 10894-10902.[4] Link
-
Wölfl, B., et al. (2021). "Strain-Release Functionalization of Bicyclo[1.1.0]butanes." Angewandte Chemie International Edition, 60, 11824. Link
-
Ding, X., et al. (2018). "Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere." ChemRxiv. Link
Sources
- 1. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
overcoming steric hindrance in 7,7-Dimethoxyspiro[3.3]heptan-2-amine coupling
Ticket ID: SPIRO-77-NH2-COUPLING
Status: Open Priority: High Assigned Specialist: Senior Application Scientist
Executive Summary: The "Deceptive" Scaffold
You are likely here because a standard coupling protocol (EDC/HOBt or standard HATU) failed to deliver acceptable yields, or your product "vanished" during workup.
The 7,7-Dimethoxyspiro[3.3]heptan-2-amine presents a dual-threat challenge:
-
Steric/Electronic Mismatch: While the amine is primary, the spiro[3.3]heptane core is rigidly puckered. The "exit vector" of the amine is fixed, preventing it from adopting lower-energy conformations to accommodate bulky electrophiles. This is not simple steric bulk; it is conformational intransigence .
-
The Ketal Trap: The 7,7-dimethoxy motif is a masked ketone. It is acid-sensitive.[1] Standard workups using 1M HCl or acidic HPLC mobile phases will hydrolyze this group, destroying your product.
Module 1: Amide Coupling Troubleshooting
Q: My reaction stalls at 30-50% conversion with HATU. Adding more reagent doesn't help. Why?
A: You are likely facing the "Activated Ester Wall." HATU generates an O-At (7-azabenzotriazole) active ester. For sterically demanding couplings, the amine cannot approach this active ester effectively due to the bulk of the coupling reagent itself. The reaction stalls not because the reagents are dead, but because the transition state is too crowded.
The Fix: Switch to T3P (Propylphosphonic Anhydride) T3P is the gold standard for hindered amines.
-
Mechanism: It forms a mixed anhydride.[2] The byproduct is a water-soluble phosphonate, not a bulky urea or HOBt derivative.
-
Sterics: The reactive center is less sterically encumbered than a HATU-active ester.
-
Epimerization: T3P shows the lowest rate of epimerization among major coupling reagents.
Protocol: T3P Coupling for Spiro Amines
| Parameter | Specification | Notes |
| Solvent | EtOAc or 2-MeTHF | T3P is sold as 50% w/w in EtOAc/DMF. EtOAc is preferred for workup. |
| Base | Pyridine (3-5 equiv) | Crucial: Pyridine acts as both base and nucleophilic catalyst. DIPEA is inferior here. |
| Temperature | 0°C | Start cold. If stalled at RT, heat to 50°C (T3P is thermally stable). |
| Stoichiometry | 1.5 - 2.0 equiv T3P | Excess is harmless as byproducts wash away with water. |
Step-by-Step:
-
Dissolve Carboxylic Acid (1.0 eq) and Amine (1.1 eq) in EtOAc (5-10 mL/mmol).
-
Add Pyridine (4.0 eq).
-
Cool to 0°C.
-
Add T3P (50% in EtOAc, 1.5 eq) dropwise.
-
Monitor by LCMS. If incomplete after 4h at RT, heat to 50°C.
Q: Even T3P failed. The electrophile is extremely bulky (e.g., tertiary alpha-carbon). What now?
A: You need the "Nuclear Option": Acid Fluorides. Acid chlorides are often too unstable or too reactive (causing side reactions). Acid fluorides are stable to water/flash chromatography but highly reactive toward amines.
The Fix: Deoxo-Fluor / Cyanuric Fluoride Protocol
-
Convert the Carboxylic Acid to the Acid Fluoride using Deoxo-Fluor or Cyanuric Fluoride.
-
Isolate the Acid Fluoride (optional, usually a quick plug filtration).
-
React with 7,7-Dimethoxyspiro[3.3]heptan-2-amine in DCM with DIPEA.
-
Why this works: The Fluoride leaving group is tiny. It creates the smallest possible transition state cone angle.
Module 2: Buchwald-Hartwig (C-N Bond Formation)[3]
Q: I'm seeing no product with Pd(PPh3)4 or XPhos. The catalyst dies immediately.
A: Standard ligands are insufficient for alkyl primary amines on rigid secondary carbons.
-
Problem:
-hydride elimination is a major competitor when coupling alkyl amines. The spiro ring strain can also affect the reductive elimination rate. -
Solution: You need a ligand that promotes reductive elimination faster than
-hydride elimination.
The Fix: BrettPhos or RuPhos These ligands are specifically engineered for primary alkyl amines.
Decision Matrix for Ligand Selection
| Coupling Partner | Recommended Ligand | Pd Source | Base |
| Aryl Bromide/Iodide | BrettPhos | Pd(OAc)₂ or Pd-PEPPSI-IPent | NaOtBu (Strong) |
| Aryl Chloride | BrettPhos Gen-3/4 Precatalyst | (Precatalyst contains Pd) | NaOtBu or LHMDS |
| Base-Sensitive Substrate | BrettPhos | Pd₂(dba)₃ | Cs₂CO₃ (Weak) |
Optimized Protocol (BrettPhos System)
-
Vessel: Microwave vial (must be sealed/inert).
-
Catalyst Loading: 2 mol% Pd(OAc)₂ + 4 mol% BrettPhos (or 2 mol% BrettPhos Pd G3/G4).
-
Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).
-
Base: NaOtBu (1.4 equiv). Note: Ensure your electrophile tolerates this.
-
Temp: 80-100°C.
-
Time: 1-4 hours.
Module 3: Stability & Workup (The "Hidden Trap")
Q: My LCMS showed product during the reaction, but after workup, the mass is M-32 or M-46. What happened?
A: You hydrolyzed the ketal. The 7,7-dimethoxy group is a dimethyl ketal . In the presence of water and acid (even weak acid), it hydrolyzes to the ketone.
Common Culprits:
-
1M HCl Wash: This will destroy the molecule in minutes.
-
Acidic Silica Gel: Some silica is naturally acidic.
-
TFA in HPLC: Using 0.1% TFA in your mobile phase can degrade the product during purification or analysis.
The "Safe Passage" Workup Protocol
To preserve the 7,7-dimethoxy group:
-
Quench: Use Saturated
or Water. Never acid. -
Wash: Brine only.
-
Drying:
(avoid if it's old/acidic, though usually okay). -
Purification:
-
Flash: Add 1%
(Triethylamine) to your eluent (e.g., Hex/EtOAc + 1% TEA) to neutralize the silica. -
Prep-HPLC: Use Ammonium Bicarbonate (pH 10) or Ammonium Formate (pH 4.5) buffers. Do NOT use 0.1% TFA or Formic Acid unless you inject immediately and collect into basic tubes.
-
Visual Troubleshooting Guides
Diagram 1: Amide Coupling Logic Flow
Caption: Decision tree for selecting the correct amide coupling strategy based on steric hindrance and reaction outcome.
Diagram 2: The Ketal Hydrolysis Trap
Caption: Mechanism of unwanted ketal hydrolysis. Acidic conditions must be avoided to prevent conversion to the ketone.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4][5] Organic Process Research & Development, 20(2), 140–177. Link
- Supports the use of T3P and Acid Fluorides for hindered substr
-
Surry, D. S., & Buchwald, S. W. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
- Authoritative source for selecting BrettPhos for primary alkyl amines.
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067. Link
- Provides context on the physical properties and exit vectors of spiro/oxetane-like scaffolds.
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Standard reference for Ketal stability (hydrolysis in aqueous acid).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Analysis of 7,7-Dimethoxyspiro[3.3]heptan-2-amine
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the spiro[3.3]heptane motif has emerged as a valuable three-dimensional scaffold, offering a rigid framework to explore chemical space beyond the traditional flat, aromatic systems.[1][2][3] Its unique stereochemistry and predictable vectoral display of substituents make it an attractive bioisostere for six-membered rings in medicinal chemistry.[2][3][4] This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of a key derivative, 7,7-Dimethoxyspiro[3.3]heptan-2-amine, a versatile building block for the synthesis of novel therapeutics.[5][6][7]
This document will delve into the expected ¹H NMR spectral features of 7,7-Dimethoxyspiro[3.3]heptan-2-amine, drawing comparisons with its synthetic precursor, 7,7-Dimethoxyspiro[3.3]heptan-2-one, and other related spirocyclic amines. The causal logic behind spectral assignments will be elucidated, providing a framework for researchers to confidently characterize this and similar molecular architectures.
The Strategic Importance of Spiro[3.3]heptanes in Drug Design
The spiro[3.3]heptane core offers a distinct advantage in drug design by providing a rigid, non-planar structure that can orient substituents in well-defined three-dimensional space.[2][8] This rigidity can lead to enhanced binding affinity and selectivity for biological targets.[8] The introduction of functional groups, such as the amine in our target molecule, provides a handle for further chemical elaboration, making these compounds valuable intermediates in the synthesis of compound libraries for high-throughput screening.
Comparative ¹H NMR Spectral Analysis: A Deductive Approach
Analysis of the Precursor: 7,7-Dimethoxyspiro[3.3]heptan-2-one
To understand the spectrum of the target amine, we must first consider the spectrum of its ketone precursor. The structure of spiro[3.3]heptan-2-one provides a foundational understanding of the proton environment of the spirocyclic core.[12]
dot
Caption: Molecular structure of 7,7-Dimethoxyspiro[3.3]heptan-2-one.
The ¹H NMR spectrum of the unsubstituted spiro[3.3]heptan-2-one would show complex multiplets for the cyclobutane protons.[12] With the addition of the two methoxy groups at the C7 position, we can expect the following key features:
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to 6 protons, typically in the range of δ 3.0-3.5 ppm. The equivalence of these two groups is due to the free rotation around the C-O bonds.
-
Cyclobutane Protons: The protons on the two cyclobutane rings will exhibit complex splitting patterns due to geminal and vicinal couplings.
-
Protons on the ketone-bearing ring (C1, C3): These protons, alpha to the carbonyl group, will be deshielded and are expected to resonate further downfield, likely in the range of δ 2.5-3.0 ppm.
-
Protons on the dimethoxy-bearing ring (C5, C6): These protons will be in a different chemical environment and are expected to resonate upfield compared to the C1 and C3 protons.
-
Predicted ¹H NMR Spectrum of 7,7-Dimethoxyspiro[3.3]heptan-2-amine
The conversion of the ketone to an amine group at the C2 position will induce significant and predictable changes in the ¹H NMR spectrum.
dot
Caption: Molecular structure of 7,7-Dimethoxyspiro[3.3]heptan-2-amine.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale for Prediction |
| Amine Protons (-NH₂) | 1.0 - 3.0 (broad) | Singlet (broad) | The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. They often appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. |
| Methine Proton (H2) | ~3.0 - 3.5 | Multiplet | The proton at the carbon bearing the amine group will be shifted downfield compared to an unsubstituted alkane but upfield relative to the alpha-protons of the ketone precursor. It will be coupled to the adjacent protons on C1 and C3. |
| Methoxy Protons (-OCH₃) | ~3.2 | Singlet | The chemical environment of the methoxy groups is largely unchanged, so their chemical shift should be similar to that in the ketone precursor, integrating to 6 protons. |
| Cyclobutane Protons (C1, C3, C5, C6) | 1.5 - 2.8 | Multiplets | The protons on the cyclobutane rings will remain as complex multiplets due to intricate coupling patterns. The protons on C1 and C3 will be influenced by the adjacent amine group and will likely resonate in a different region compared to the protons on C5 and C6. |
Comparative Analysis with Alternative Spirocyclic Amines
The predicted spectrum of 7,7-Dimethoxyspiro[3.3]heptan-2-amine can be benchmarked against known data for other spirocyclic amines. For instance, in 2,6-diazaspiro[3.3]heptanes, the protons on the cyclobutane rings typically appear as singlets or simple multiplets in the range of δ 3.3-3.6 ppm, influenced by the two nitrogen atoms.[13][14] The presence of only one nitrogen atom in our target molecule would result in a less deshielded environment for the ring protons compared to the diaza-analogs.
Experimental Protocol for ¹H NMR Analysis
To obtain a high-quality ¹H NMR spectrum of 7,7-Dimethoxyspiro[3.3]heptan-2-amine, the following experimental protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Chloroform-d (CDCl₃) is a good initial choice for non-polar to moderately polar compounds.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
-
Instrumental Setup (400 MHz NMR Spectrometer):
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum manually to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at δ 7.26 ppm).
-
Integrate the signals to determine the relative proton ratios.
-
-
dot
Caption: A streamlined workflow for the ¹H NMR analysis of small molecules.
Conclusion and Future Perspectives
The ¹H NMR analysis of 7,7-Dimethoxyspiro[3.3]heptan-2-amine, while requiring a deductive approach due to the absence of direct literature data, can be confidently undertaken through a comparative study of its precursors and related structures. The principles outlined in this guide provide a robust framework for the characterization of this and other novel spiro[3.3]heptane derivatives. As these scaffolds continue to gain prominence in drug discovery, the detailed structural elucidation by NMR spectroscopy will remain a cornerstone of synthetic and medicinal chemistry efforts.[9] The availability of pure, well-characterized building blocks like 7,7-Dimethoxyspiro[3.3]heptan-2-amine is critical for the successful development of next-generation therapeutics.
References
- Govaert, F.; Beyaert, M. Bull. Soc. Chim. Belg. 1948, 57 (4-6), 284-290.
-
The Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]
-
Scribd. 1H NMR Analysis of Compound 7. [Link]
- Moody, C. J. et al. Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Org. Lett.2015,17 (13), 3232–3235.
- Kozytskyi, A. V.; Levchenko, K. V. Spirorocyclic compound NMR challenge. Anal. Bioanal. Chem.2026,418 (1), 1-3.
- Mykhailiuk, P. K. et al. A stereochemical journey around spirocyclic glutamic acid analogs. ACS Omega2022,7 (15), 12835–12843.
- Wipf, P. et al. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Chem. Sci.2018,9 (24), 5433–5437.
-
Spectroscopy Online. NMR Spectroscopy Revolutionizes Drug Discovery. [Link]
-
Supporting Information. [Link]
-
NIST. Spiro[3.3]hepta-1,5-diene. [Link]
-
MDPI. A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery. [Link]
- Hansen, P. E. NMR of Natural Products as Potential Drugs. Molecules2021,26 (13), 3853.
-
University of Bath. 1H NMR Spectroscopy. [Link]
- Fardella, G. et al. Convenient Preparation and Spectroscopic Characterization of 7R-Hydroxymatairesinol. Molecules2017,22 (11), 1944.
- Moody, C. J. et al. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett2004,2004 (04), 661-663.
- Grygorenko, O. O. et al. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids2010,39 (2), 515–521.
-
ResearchGate. Disubstituted spiro[3.3]heptanes and spiro[2.3]hexanes – isosteres of... [Link]
-
PubMed. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. [Link]
-
ResearchGate. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. [Link]
-
Scilit. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A stereochemical journey around spirocyclic glutamic acid analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Spirorocyclic compound NMR challenge - Enamine [enamine.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. NMR of Natural Products as Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. che.hw.ac.uk [che.hw.ac.uk]
- 12. Spiro[3.3]heptan-2-one(30152-57-9) 1H NMR [m.chemicalbook.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the LCMS Identification of 7,7-Dimethoxyspiro[3.3]heptan-2-amine Impurities
Introduction
7,7-Dimethoxyspiro[3.3]heptan-2-amine is a novel spirocyclic scaffold gaining prominence as a key building block in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that is highly desirable in the design of new therapeutic agents. As with any active pharmaceutical ingredient (API) or advanced intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. The identification and control of impurities are mandated by global regulatory bodies, with guidelines such as those from the International Council for Harmonisation (ICH) setting strict thresholds for reporting, identification, and qualification.[1][2][3][4]
This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LCMS) strategies for the robust identification of potential impurities in 7,7-Dimethoxyspiro[3.3]heptan-2-amine. We will explore the inherent analytical challenges posed by this molecule and present data-driven recommendations for selecting the optimal chromatographic and mass spectrometric techniques. This document is intended for researchers, analytical scientists, and drug development professionals tasked with developing and validating impurity control strategies.
Part 1: The Analytical Challenge & Potential Impurities
The structure of 7,7-Dimethoxyspiro[3.3]heptan-2-amine presents a unique set of analytical hurdles:
-
High Polarity: The primary amine group imparts significant polarity, making it poorly retained on traditional C18 reversed-phase (RP) columns.
-
Lack of a Strong Chromophore: The molecule does not possess a significant UV chromophore, rendering UV-based detection and quantification challenging, especially at the low levels required for impurity analysis.
-
Potential Impurities: Impurities can be classified as organic, inorganic, or residual solvents.[1] Organic impurities are of primary concern and can arise from various sources:
-
Process-Related Impurities: Unreacted starting materials, intermediates from the synthetic route, and by-products. For example, precursors like spiro[3.3]heptan-2-one could be present.
-
Degradation Products: The dimethoxyketal is susceptible to hydrolysis under acidic conditions, which could lead to the corresponding ketone. Oxidation of the amine is also a potential degradation pathway.
-
Given these challenges, LCMS stands out as the analytical technique of choice, offering the required sensitivity and specificity for both detection and structural elucidation.[5][6]
Part 2: Comparative Liquid Chromatography (LC) Strategies
The primary goal of the LC method is to achieve adequate retention and separation of the main component from its closely related impurities.
The Limitations of Conventional Reversed-Phase (RP-LC)
A standard RP-LC method using a C18 column often fails to provide sufficient retention for polar amines like 7,7-Dimethoxyspiro[3.3]heptan-2-amine. This results in elution near the solvent front, where matrix effects can suppress ionization and co-elution with other polar impurities is likely. While mobile phase modifiers like ion-pairing agents can improve retention, they are often non-volatile and incompatible with mass spectrometry.
The Superiority of Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful alternative for separating highly polar compounds.[7][8][9] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) with a mobile phase consisting of a high percentage of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous modifier.[10][11]
Mechanism of HILIC: Retention is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.[9][10] As the aqueous content of the mobile phase increases, the analyte's elution is accelerated—the opposite of RP-LC.[9]
Advantages of HILIC for this Application:
-
Enhanced Retention: Provides excellent retention for polar amines, moving them away from the solvent front.
-
Orthogonal Selectivity: Offers a separation mechanism that is complementary to RP-LC, increasing the likelihood of resolving all potential impurities.[7]
-
MS-Friendly Mobile Phases: Uses volatile mobile phases (e.g., acetonitrile and water with formic acid or ammonium formate) that are ideal for ESI-MS.
-
Increased MS Sensitivity: The high organic content of the mobile phase promotes efficient desolvation in the electrospray ionization (ESI) source, often leading to a significant enhancement in signal intensity compared to RP-LC.[8]
Comparative Performance Summary
| Feature | Reversed-Phase LC (C18) | Hydrophilic Interaction LC (HILIC) |
| Retention of Parent Amine | Poor, often near solvent front | Excellent, highly tunable |
| Separation of Polar Impurities | Challenging due to poor retention | High resolving power |
| MS Compatibility | Limited by ion-pairing agents | Excellent with volatile buffers |
| MS Sensitivity | Moderate | High, due to efficient desolvation |
| Recommendation | Not Recommended | Highly Recommended |
Part 3: Comparative Mass Spectrometry (MS) Strategies
The choice of MS instrumentation is critical for achieving the dual goals of identifying unknown impurities and quantifying known ones at trace levels.
High-Resolution Mass Spectrometry (HRMS) for Identification
For the identification of unknown process-related or degradation impurities, HRMS instruments (e.g., Orbitrap, Q-TOF) are indispensable.
-
Accurate Mass Measurement: HRMS provides a highly accurate mass measurement (typically < 5 ppm), which allows for the determination of the elemental composition of an impurity. This is a crucial first step in structural elucidation.
-
Fragmentation Analysis (MS/MS): By subjecting the impurity's molecular ion to collision-induced dissociation (CID), a fragmentation pattern is generated. This pattern provides vital structural information. For primary amines, a characteristic fragmentation is the alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen).[12][13] For 7,7-Dimethoxyspiro[3.3]heptan-2-amine, this would lead to predictable neutral losses and fragment ions, helping to pinpoint the site of modification in an impurity. The nitrogen rule, which states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, is a fundamental principle in this analysis.[13][14]
Tandem Quadrupole Mass Spectrometry (QqQ) for Quantification
Once impurities have been identified and reference standards are available, a tandem quadrupole (QqQ) mass spectrometer is the gold standard for quantification.
-
Selected Ion Monitoring (SIM) & Multiple Reaction Monitoring (MRM): These modes offer unparalleled sensitivity and selectivity.[15][16][17] In MRM, the first quadrupole selects the precursor ion (the molecular ion of the impurity), the second quadrupole acts as a collision cell to fragment it, and the third quadrupole selects a specific product ion. This highly specific transition minimizes background noise and allows for quantification at extremely low levels, often required to meet regulatory thresholds.[18]
Integrated Workflow for Impurity Analysis
An effective impurity analysis strategy combines the strengths of both HRMS and QqQ instruments in a logical workflow.
Caption: Workflow for impurity identification and quantification.
Part 4: Detailed Experimental Protocols
Recommended HILIC-HRMS Method for Impurity Profiling
This protocol is designed for the initial identification and characterization of impurities.
-
Instrumentation:
-
LC System: High-Performance Liquid Chromatography system capable of binary gradient elution.
-
MS System: High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap or equivalent) with an ESI source.
-
-
Chromatographic Conditions:
-
Column: A zwitterionic HILIC column (e.g., ZIC®-HILIC, 100 x 2.1 mm, 3.5 µm) is recommended for robust separation.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 50% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of 7,7-Dimethoxyspiro[3.3]heptan-2-amine at 1.0 mg/mL in a 90:10 (v/v) mixture of Acetonitrile:Water. This high organic content is crucial for good peak shape in HILIC.
-
-
MS Conditions (Positive ESI Mode):
-
Full Scan (MS1):
-
Resolution: 70,000.
-
Scan Range: m/z 100-500.
-
AGC Target: 1e6.
-
-
Data-Dependent MS2 (dd-MS2):
-
Resolution: 17,500.
-
Isolation Window: 1.5 m/z.
-
Collision Energy (HCD): Stepped (20, 30, 40 eV).
-
TopN: 5 (fragment the 5 most intense ions from the full scan).
-
-
Method Validation Approach (ICH Q2(R1))
Once a quantitative HILIC-QqQ method is developed, it must be validated according to ICH Q2(R1) or USP <1225> guidelines to ensure it is suitable for its intended purpose.[19][20][21][22]
-
Specificity: Demonstrate that the method can unequivocally assess the impurities in the presence of the main component and any matrix components. This is achieved by analyzing spiked samples and performing forced degradation studies.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of each impurity that can be reliably detected and quantified. The LOQ must be below the reporting threshold defined by ICH Q3A (typically 0.05%).[2][19]
-
Linearity: Establish a linear relationship between the concentration of each impurity and the instrument response over a defined range.
-
Accuracy: Assess the closeness of the measured value to the true value by analyzing samples spiked with known amounts of impurity standards.
-
Precision: Evaluate the method's repeatability (intra-day) and intermediate precision (inter-day, different analysts/instruments).
-
Robustness: Intentionally make small variations to method parameters (e.g., pH, mobile phase composition, temperature) to assess the method's reliability during normal use.
Conclusion
The successful identification and control of impurities in 7,7-Dimethoxyspiro[3.3]heptan-2-amine is a critical component of its development as a pharmaceutical building block. Due to the polar nature of the analyte and its potential impurities, a conventional reversed-phase LC approach is inadequate. This guide demonstrates that a strategy employing Hydrophilic Interaction Liquid Chromatography (HILIC) provides superior retention and separation.
For impurity identification, High-Resolution Mass Spectrometry (HRMS) is the essential tool for structural elucidation via accurate mass measurement and fragmentation analysis. For routine quantification, a validated HILIC method coupled with a tandem quadrupole MS (QqQ) operating in MRM mode delivers the required sensitivity and specificity to meet stringent regulatory requirements. By adopting this combined, data-driven approach, researchers and developers can ensure the purity, safety, and quality of this promising chemical entity.
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ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline? ResolveMass Laboratories Inc. [Link]
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Impurity guidelines in drug development under ICH Q3 . AMSbiopharma. [Link]
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ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained . SynThink. [Link]
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ICH Q3A (R2) Impurities in new drug substances - Scientific guideline . European Medicines Agency. [Link]
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Efficient Method Development on Pharmaceutical Impurities Using Single Quadrupole Mass Spectrometer . Shimadzu. [Link]
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ICH Q3A(R2) Impurities in New Drug Substances . ECA Academy. [Link]
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Current developments in LC-MS for pharmaceutical analysis . Royal Society of Chemistry. [Link]
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LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS . RASĀYAN Journal of Chemistry. [Link]
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Fragmentation of Amines . Whitman College. [Link]
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Mass Spectrometry Part 8 - Fragmentation in Amines . YouTube. [Link]
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Mass Spectrometry: Amine Fragmentation . JoVE. [Link]
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Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique . SpringerLink. [Link]
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Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column . LCGC International. [Link]
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LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API . Journal of Applied Pharmaceutical Science. [Link]
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Amine Fragmentation . Chemistry LibreTexts. [Link]
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Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique . Longdom Publishing. [Link]
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Hydrophilic Interaction Chromatography Method Development and Troubleshooting . Agilent. [Link]
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Analytical method validation as per ich and usp . SlideShare. [Link]
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<1225> VALIDATION OF COMPENDIAL PROCEDURES . Ofni Systems. [Link]
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Analytical Method Validation: ICH and USP Perspectives . International Journal of Research and Review. [Link]
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Spectroscopy of Amines . OpenStax. [Link]
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Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity . National Center for Biotechnology Information. [Link]
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Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method . Shimadzu. [Link]
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Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes . Thieme Connect. [Link]
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LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis . ResearchGate. [Link]
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Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues . Scilit. [Link]
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2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions . PubMed. [Link]
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The Ascendant Spirocycle: A Comparative Guide to 7,7-Dimethoxyspiro[3.3]heptan-2-amine and Piperidine as Bioisosteres in Drug Discovery
For decades, the piperidine ring has been a cornerstone of medicinal chemistry, a privileged scaffold found in numerous approved drugs.[1][2] Its favorable physicochemical properties and synthetic tractability have made it a go-to fragment for drug designers. However, the relentless pursuit of novel chemical matter with improved pharmacological profiles has illuminated the limitations of this traditional scaffold, particularly concerning metabolic stability.[1] This has paved the way for the exploration of three-dimensional bioisosteres, with spirocyclic systems emerging as a compelling alternative.[3] This guide provides a detailed, data-driven comparison of 7,7-dimethoxyspiro[3.3]heptan-2-amine and piperidine, offering researchers and drug development professionals a comprehensive analysis to inform their bioisosteric replacement strategies.
At a Glance: Structural and Physicochemical Distinctions
The fundamental difference between 7,7-dimethoxyspiro[3.3]heptan-2-amine and piperidine lies in their topology. Piperidine is a simple, flexible six-membered heterocycle, while the spirocyclic amine boasts a rigid, three-dimensional structure with two fused cyclobutane rings. This inherent three-dimensionality can offer more precise vectoral presentation of substituents into a binding pocket, potentially leading to enhanced potency and selectivity.[3]
| Property | 7,7-Dimethoxyspiro[3.3]heptan-2-amine (Predicted/Analog Data) | Piperidine (Experimental Data) | Key Considerations for Drug Design |
| Molecular Weight ( g/mol ) | 171.25 | 85.15 | The spirocycle has a higher molecular weight, which should be considered in the context of lead- and drug-like properties. |
| pKa (Conjugate Acid) | ~10.4 (predicted for 2-azaspiro[3.3]heptan-6-amine)[4] | ~11.22[5] | The basicity is comparable, suggesting that the spirocyclic amine can engage in similar ionic interactions as piperidine. |
| cLogP | ~0.4 (predicted for 6-methoxyspiro[3.3]heptan-2-amine)[6] | 0.84[7] | The spirocycle is predicted to be less lipophilic, which can translate to improved aqueous solubility and a better ADME profile. |
| Aqueous Solubility | Predicted to be higher than piperidine analogs due to lower lipophilicity. | Miscible with water.[7] | Improved solubility is a significant advantage of the spirocyclic scaffold, potentially mitigating formulation challenges. |
The Critical Advantage: Taming Metabolism
A primary driver for replacing piperidine with spirocyclic analogs is the enhancement of metabolic stability. The piperidine ring is susceptible to cytochrome P450-mediated oxidation, often at the carbons alpha to the nitrogen atom.[8] The rigid, spirocyclic framework of 7,7-dimethoxyspiro[3.3]heptan-2-amine can sterically shield these potential sites of metabolism, leading to a longer half-life and improved bioavailability.
Experimental data on closely related azaspiro[3.3]heptane analogs provides strong evidence for this advantage:
| Compound | Intrinsic Clearance (CLint, µL/min/mg) | Half-life (t1/2, min) |
| N-Benzoylpiperidine | 14 | >120 |
| N-Benzoyl-2-azaspiro[3.3]heptane | 53 | 31 |
| N-Benzoyl-1-azaspiro[3.3]heptane | 32 | 52 |
Data adapted from a comparative study on piperidine and azaspiro[3.3]heptane bioisosteres.[9]
While the 2-azaspiro[3.3]heptane analog shows increased clearance in this specific example, the 1-azaspiro[3.3]heptane demonstrates a significant improvement in metabolic stability compared to its 2-aza counterpart, with a half-life approaching that of the piperidine analog. This highlights that the specific arrangement of the heteroatom within the spirocyclic system is a critical determinant of its metabolic fate. The 7,7-dimethoxyspiro[3.3]heptan-2-amine, with its carbon-centric spiro-fusion, is expected to exhibit enhanced metabolic stability by sterically hindering access to the amine and adjacent carbons.
Navigating the Synthetic Landscape
The widespread availability of piperidine derivatives is a significant advantage in drug discovery programs. The synthesis of spiro[3.3]heptane amines, while more complex, is achievable through established synthetic routes.
Conceptual Synthetic Workflow: 7,7-Dimethoxyspiro[3.3]heptan-2-amine
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A Comparative Guide to the Conformational Analysis of Spiro[3.3]heptan-2-amine and Cyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the three-dimensional structure of a molecule is paramount to its biological function. The strategic replacement of common scaffolds, such as the phenyl or cyclohexane ring, with more rigid and structurally diverse motifs is a key strategy in lead optimization.[1][2] Among these emerging scaffolds, spiro[3.3]heptane has garnered significant attention for its unique three-dimensional and rigid structure.[3] This guide provides an in-depth technical comparison of the conformational properties of spiro[3.3]heptan-2-amine and the well-characterized cyclohexylamine, offering insights for researchers aiming to leverage these structures in drug design.
Introduction: The Significance of Conformational Rigidity
The conformational flexibility of a molecule can significantly impact its binding affinity and selectivity for a biological target. While flexible molecules can adopt numerous conformations, only a select few may be biologically active. This conformational ambiguity can lead to a loss of entropy upon binding, which is energetically unfavorable. By contrast, conformationally restricted molecules, such as those based on the spiro[3.3]heptane scaffold, present a more defined three-dimensional structure, potentially leading to improved potency and selectivity.[4]
Cyclohexylamine serves as a foundational model for understanding the conformational behavior of cyclic amines.[5] Its well-defined chair-boat conformational equilibrium provides a valuable benchmark for comparison with more complex systems. Spiro[3.3]heptan-2-amine, with its two fused cyclobutane rings, introduces a higher degree of rigidity and a distinct spatial arrangement of substituents, making it an attractive alternative to the traditional cyclohexane ring in drug discovery.[6][7]
Conformational Landscape of Cyclohexylamine: A Flexible Standard
The conformational analysis of cyclohexylamine is dominated by the chair conformation of the cyclohexane ring, which minimizes both angle and torsional strain. The amino group (-NH2) can occupy either an axial or an equatorial position, with the two chair forms interconverting rapidly at room temperature through a process known as ring flipping.
The relative stability of these two conformers is dictated by the steric interactions between the amino group and the rest of the ring. In the axial position, the amino group experiences unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. Consequently, the equatorial conformation is generally more stable.
The energetic preference for the equatorial position is quantified by the "A-value," which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers. For the amino group, the A-value has been determined to be approximately 1.4 kcal/mol in aprotic solvents, indicating a strong preference for the equatorial position.[8][9]
Spiro[3.3]heptan-2-amine: A Rigid and Defined Scaffold
The spiro[3.3]heptane framework is composed of two cyclobutane rings joined at a single carbon atom. This spirocyclic system imparts significant rigidity, limiting the conformational freedom of the molecule compared to cyclohexylamine. The puckered nature of the cyclobutane rings in spiro[3.3]heptane leads to a relatively defined and non-planar structure.
In spiro[3.3]heptan-2-amine, the amino group is attached to one of the cyclobutane rings. The conformational analysis of this molecule focuses on the puckering of the two rings and the orientation of the amino group. The rigid nature of the spiro[3.3]heptane core restricts the possible orientations of the amino group, leading to a more defined spatial presentation of this key functional group. This can be advantageous in drug design, where precise positioning of a functional group is often crucial for biological activity.[4]
Comparative Analysis: Key Differences and Implications
The primary distinction between the conformational behavior of cyclohexylamine and spiro[3.3]heptan-2-amine lies in their inherent flexibility.
| Feature | Cyclohexylamine | Spiro[3.3]heptan-2-amine |
| Flexibility | High (Chair-chair interconversion) | Low (Rigid spirocyclic core) |
| Dominant Conformation | Chair conformation with equatorial amino group | Puckered spirocyclic conformation |
| Conformational Energy Barrier | ~10-11 kcal/mol (for ring flip) | Higher, due to strained ring system |
| Substituent Orientation | Axial vs. Equatorial | More fixed, pseudo-axial/equatorial |
This difference in flexibility has profound implications for drug design. The conformational pre-organization of spiro[3.3]heptan-2-amine can reduce the entropic penalty of binding to a target, potentially leading to higher affinity. Furthermore, the well-defined three-dimensional structure of the spiro[3.3]heptane scaffold can be exploited to explore novel chemical space and to design ligands with improved selectivity.[2]
Experimental and Computational Protocols for Conformational Analysis
A combination of experimental and computational techniques is essential for a thorough conformational analysis of these cyclic amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[10][11] For cyclohexylamine, variable-temperature NMR can be used to "freeze out" the chair-chair interconversion, allowing for the direct observation of both the axial and equatorial conformers.[8] The relative populations of the two conformers can be determined by integrating the signals, and from this, the A-value can be calculated.
For spiro[3.3]heptan-2-amine, NMR can provide information about the puckering of the cyclobutane rings and the orientation of the amino group through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data.
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a small amount of the amine in a suitable deuterated solvent (e.g., CDCl3, CD3OD).
-
¹H NMR at Room Temperature: Acquire a standard one-dimensional proton NMR spectrum to identify the chemical shifts of the protons.
-
Variable-Temperature ¹H NMR (for cyclohexylamine): Cool the sample in the NMR probe to a low temperature (e.g., -80 °C) to slow down the ring flip and observe separate signals for the axial and equatorial conformers.
-
Integration and A-Value Calculation: Integrate the signals corresponding to the axial and equatorial conformers to determine their relative populations. Use the following equation to calculate the A-value: ΔG° = -RT ln(Keq), where Keq is the ratio of the equatorial to axial conformer.
-
2D NMR (for spiro[3.3]heptan-2-amine): Acquire 2D NMR spectra, such as COSY and NOESY, to establish proton connectivity and spatial proximities. This information is crucial for determining the three-dimensional structure.
Caption: Workflow for NMR-based conformational analysis.
Computational Chemistry
Computational methods, such as molecular mechanics and quantum mechanics calculations, provide valuable insights into the conformational preferences and energetics of molecules.[12][13]
Step-by-Step Protocol for Computational Analysis:
-
Structure Building: Construct the 3D structures of the different possible conformers of cyclohexylamine and spiro[3.3]heptan-2-amine using a molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.
-
Geometry Optimization and Energy Calculation: Optimize the geometry of each conformer and calculate its relative energy using a suitable level of theory (e.g., DFT with a basis set like 6-31G*).
-
Analysis of Results: Analyze the calculated energies to determine the most stable conformer and the energy differences between conformers. Compare these results with experimental data.
Caption: Workflow for computational conformational analysis.
Conclusion
The choice between a flexible scaffold like cyclohexylamine and a rigid one like spiro[3.3]heptan-2-amine depends on the specific goals of the drug design project. While cyclohexylamine offers a well-understood and synthetically accessible platform, the conformational rigidity and unique three-dimensional structure of spiro[3.3]heptan-2-amine present exciting opportunities for the development of novel therapeutics with improved potency and selectivity. A thorough understanding of the conformational properties of these amines, gained through a combination of experimental and computational methods, is crucial for making informed decisions in the design of next-generation drug candidates.
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Chernykh, A. V., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 80(8), 3974–3981. [Link]
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Booth, H. (1975). Conformational analysis of cyclic amines using carbon-13 chemical shift measurements: dependence of conformation upon ionisation state and solvent. Journal of the Chemical Society, Perkin Transactions 2, (8), 842-848. [Link]
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Hrenar, T., et al. (2017). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics, 19(34), 22946-22956. [Link]
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Baran, P. S., et al. (2020). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Angewandte Chemie International Edition, 59(32), 13194-13206. [Link]
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Grygorenko, O. O., et al. (2020). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
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Montalvo-González, J. A., et al. (2010). Determination of the conformations and relative configurations of exocyclic amines. Magnetic Resonance in Chemistry, 48(12), 938-944. [Link]
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Sato, T., & Chida, N., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(19), 13655–13665. [Link]
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Booth, H. (1973). Conformational Free Energy (AG Value) of the Amino-group in Cyclohexylamine from Low Temperature Carbon-13 N.m.r. Spectroscopy. Journal of the Chemical Society, Chemical Communications, (23), 945-946. [Link]
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Sato, T., & Chida, N., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. PubMed. [Link]
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Rittner, R. (2007). NMR Spectroscopy: a Tool for Conformational Analysis. Journal of the Brazilian Chemical Society, 18(8), 1475-1490. [Link]
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Eliel, E. L., & Manoharan, M. (1981). Nuclear magnetic resonance spectra of cyclic amines. Shielding of. alpha. protons trans to a lone pair and cis to an N-methyl group in pyrrolidines. The Journal of Organic Chemistry, 46(9), 1959-1961. [Link]
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Grygorenko, O. O., et al. (2014). Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. RSC Advances, 4(77), 40865-40871. [Link]
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A Researcher's Comparative Guide to the Spectroscopic Characterization of Spiro[3.3]heptane Derivatives
For researchers, scientists, and professionals in drug development, the spiro[3.3]heptane scaffold has emerged as a compelling structural motif. Its inherent rigidity and three-dimensional architecture offer a unique platform for creating novel therapeutics and complex organic molecules.[1][2] This guide provides an in-depth comparison of the primary spectroscopic techniques used to characterize spiro[3.3]heptane derivatives, offering insights into experimental design and data interpretation to ensure structural elucidation with a high degree of confidence.
The spiro[3.3]heptane framework, first described in 1907, is increasingly utilized in drug discovery, often as a bioisosteric replacement for a benzene ring.[3] Its three-dimensional, saturated structure provides access to a non-planar chemical space, which can enhance key absorption, distribution, metabolism, and excretion (ADME) profiles such as solubility and metabolic stability.[1] The unique connectivity of two cyclobutane rings sharing a single carbon atom, however, presents distinct challenges and features in spectroscopic analysis.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is arguably the most powerful tool for the detailed structural elucidation of spiro[3.3]heptane derivatives. The rigidity of the scaffold often leads to well-resolved spectra, but a thorough understanding of its characteristic features is crucial for accurate interpretation.
¹H NMR Spectroscopy:
The proton NMR spectra of spiro[3.3]heptane derivatives are characterized by signals in the aliphatic region, typically between 1.5 and 3.0 ppm for the core protons. The chemical shifts are highly dependent on the nature and stereochemistry of the substituents. For instance, in spiro[3.3]heptan-2-one, the protons on the cyclobutanone ring will be deshielded compared to those on the unsubstituted cyclobutane ring.[6]
-
Causality in Experimental Choices: When analyzing complex derivatives, 2D NMR techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are indispensable for establishing proton-proton coupling networks and identifying the individual spin systems of each cyclobutane ring.[7]
¹³C NMR Spectroscopy:
The carbon NMR spectrum provides key information about the number of unique carbon environments and their hybridization. The spiro carbon atom is a distinctive feature, typically appearing as a singlet around 35-45 ppm in the ¹³C NMR spectrum of the parent spiro[3.3]heptane. Carbons bearing electronegative substituents will be shifted downfield. For example, the carbonyl carbons in spiro[3.3]heptane-2,6-dione are found significantly downfield.[2]
-
Self-Validating Systems: Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are critical for unambiguously assigning proton and carbon signals. HSQC correlates directly bonded C-H pairs, while HMBC reveals longer-range (2-3 bond) correlations, which is invaluable for mapping out the connectivity of the entire molecule, including the attachment points of substituents.
Comparative NMR Data for Spiro[3.3]heptane Derivatives
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Reference |
| Spiro[3.3]heptane | ~1.8-2.2 (m) | Spiro C: ~39, CH₂: ~16, ~35 | [8] |
| Spiro[3.3]heptan-2-one | ~2.5-3.0 (m, α- to C=O), ~1.9-2.4 (m) | C=O: >200, Spiro C: ~40-50 | [6] |
| Spiro[3.3]heptane-2-carboxylic acid, 6-oxo | Carboxyl H: ~10-12, Protons α- to C=O and COOH are deshielded | C=O: >200, COOH: ~170-180 | [9] |
Experimental Protocol: Comprehensive NMR Analysis of a Novel Spiro[3.3]heptane Derivative
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[10]
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR Acquisition (COSY): Acquire a COSY spectrum to establish ¹H-¹H coupling correlations.
-
2D NMR Acquisition (HSQC): Acquire an HSQC spectrum to identify one-bond ¹H-¹³C correlations.
-
2D NMR Acquisition (HMBC): Acquire an HMBC spectrum to identify two- and three-bond ¹H-¹³C correlations.
-
Data Analysis: Integrate and analyze the spectra to assign all proton and carbon signals and confirm the molecular structure.
Caption: Experimental workflow for ESI-Mass Spectrometry analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and straightforward method for identifying the presence of key functional groups in spiro[3.3]heptane derivatives.
-
C-H Vibrations: The presence of the sp³ C-H bonds of the cyclobutane rings will give rise to stretching vibrations in the 2850-3000 cm⁻¹ region. [11]* Carbonyl (C=O) Stretch: For derivatives containing ketone or carboxylic acid functionalities, a strong absorption band will be observed in the region of 1680-1750 cm⁻¹. [2]* O-H and N-H Stretches: Alcohols, carboxylic acids, and amines will show characteristic broad or sharp absorption bands in the 3200-3600 cm⁻¹ region.
Comparative IR Data for Spiro[3.3]heptane Derivatives
| Functional Group | Characteristic IR Absorption (cm⁻¹) |
| C-H (sp³) | 2850-3000 |
| C=O (ketone) | ~1700-1725 |
| C=O (carboxylic acid) | ~1700-1725 |
| O-H (carboxylic acid) | 2500-3300 (broad) |
| O-H (alcohol) | 3200-3600 (broad) |
| N-H (amine) | 3300-3500 (sharp) |
X-ray Crystallography: Unambiguous Stereochemical Assignment
For complex spiro[3.3]heptane derivatives with multiple stereocenters, X-ray crystallography provides the definitive, unambiguous determination of the three-dimensional structure, including relative and absolute stereochemistry. [3][12]While not a routine characterization technique for all compounds, it is the gold standard for structural verification, especially for novel scaffolds or when stereochemistry is critical for biological activity. The puckered nature of the cyclobutane rings in spiro[3.3]heptane derivatives can be precisely determined using this method. [4]
Conclusion
A multi-technique approach is essential for the comprehensive and unambiguous characterization of spiro[3.3]heptane derivatives. While ¹H and ¹³C NMR spectroscopy, including 2D techniques, form the foundation of structural elucidation, mass spectrometry is crucial for confirming molecular weight. IR spectroscopy provides a quick assessment of functional groups, and X-ray crystallography offers the ultimate confirmation of three-dimensional structure. By judiciously applying these techniques and understanding their specific applications to the unique spiro[3.3]heptane scaffold, researchers can confidently characterize these valuable molecules for their use in drug discovery and organic synthesis.
References
-
ChemRxiv. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Available from: [Link]
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ACS Publications. Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters. Available from: [Link]
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RSC Publishing. A facilely synthesized 'spiro' hole-transporting material based on spiro[3.3]heptane-2,6-dispirofluorene for efficient planar perovskite solar cells. Available from: [Link]
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ResearchGate. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Available from: [Link]
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PMC. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Available from: [Link]
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PMC. A stereochemical journey around spirocyclic glutamic acid analogs. Available from: [Link]
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The Royal Society of Chemistry. 1H NMR spectrum of the spiro compound 18. Available from: [Link]
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The Journal of Organic Chemistry. Spiranes. II. Spiro[3.3]heptane Derivatives. Available from: [Link]
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PubMed. Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivtive. Available from: [Link]
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Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Available from: [Link]
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ResearchGate. Molecular structure of compound 32 according to X‐ray diffraction study. Available from: [Link]
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RSC Publishing. Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. Available from: [Link]
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ResearchGate. Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Available from: [Link]
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ResearchGate. ChemInform Abstract: Structures of a Spiro(3.3)heptane (I) and a Related Dispiro(3.1.3.1) decane (II) Derivative. Available from: [Link]
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ResearchGate. Spiro[2.3]hexane and spiro[3.3]heptane derivatives shown in: (A) r – θ... Available from: [Link]
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PubChem. Dispiro[3.1.3^{6}.1^{4}]decan-2-ol. Available from: [Link]
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PubChem. Spiro[3.3]heptane. Available from: [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]
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Doc Brown's Advanced Organic Chemistry. C7H16 infrared spectrum of heptane. Available from: [Link]
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Chemspace. N-({dispiro[2.0.3⁴.1³]octan-6-yl}methyl)dispiro[3.1.3⁶.1⁴]decan-1-amine. Available from: [Link]
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SpectraBase. 1-Methylene-spiro[3.3]heptane. Available from: [Link]
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Eindhoven University of Technology Research Portal. 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Available from: [Link]
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ResearchGate. ChemInform Abstract: Synthesis of Dispiro[2.1.3.1]nonane (VIII) and Trispiro[2.1.1.3 7 .1 5 .1 3 ]dodecane (VI). Available from: [Link]
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Wikipedia. Spiroheptane. Available from: [Link]
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Freie Universität Berlin Refubium. Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Available from: [Link]
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Crystal Structure Analysis of Spirocyclic Amine Salts: A Guide to Characterization and Comparison
A detailed guide for researchers, scientists, and drug development professionals on the analysis of the crystal structure of 7,7-Dimethoxyspiro[3.3]heptan-2-amine salts. This guide outlines the methodologies for synthesis, crystallization, and structural analysis, providing a comparative framework for evaluating different salt forms. As a note to the reader, specific experimental crystallographic data for 7,7-Dimethoxyspiro[3.3]heptan-2-amine salts are not publicly available. Therefore, this guide will focus on the established principles and methodologies for such an analysis, using the parent compound, spiro[3.3]heptan-2-amine hydrochloride, as a representative example for which chemical information is available.
The three-dimensional arrangement of atoms in a crystalline solid, or its crystal structure, is a critical attribute of any active pharmaceutical ingredient (API). For amine-containing compounds, forming various salts is a common strategy to optimize physicochemical properties such as solubility, stability, and bioavailability. The specific salt form and its polymorphic state can significantly impact the drug's performance. Therefore, a thorough crystal structure analysis is paramount in modern drug development. This guide provides a comprehensive overview of the techniques and considerations involved in the crystal structure analysis of spirocyclic amine salts, with a focus on derivatives of spiro[3.3]heptan-2-amine.
The Importance of Salt Selection and Polymorph Screening
The selection of an appropriate salt form for an API is a critical step in drug development. Different salt forms of the same API can exhibit distinct crystalline arrangements, a phenomenon known as polymorphism. These different polymorphs can have varying physical properties, including:
-
Solubility and Dissolution Rate: Directly impacting the bioavailability of the drug.
-
Stability: Affecting the shelf-life and storage conditions of the final product.
-
Hygroscopicity: The tendency to absorb moisture from the air, which can affect stability and handling.
-
Mechanical Properties: Such as tabletability and flowability, which are crucial for manufacturing.
Failing to identify and characterize the most stable and suitable polymorph of a drug salt can lead to unforeseen manufacturing challenges, and even batch-to-batch variability in clinical trials.
Synthesis and Crystallization of Spiro[3.3]heptan-2-amine Salts
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthesis of 7,7-Dimethoxyspiro[3.3]heptan-2-amine
Salt Formation and Crystallization
Once the free amine is synthesized and purified, various salt forms can be prepared by reacting it with a stoichiometric amount of a suitable acid (e.g., hydrochloric acid, sulfuric acid, tartaric acid, etc.) in an appropriate solvent.
Experimental Protocol: Salt Formation and Crystallization
-
Dissolution: Dissolve the purified 7,7-Dimethoxyspiro[3.3]heptan-2-amine in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or acetone).
-
Acid Addition: Add a stoichiometric equivalent of the desired acid (e.g., a solution of HCl in isopropanol) dropwise to the amine solution while stirring.
-
Precipitation/Crystallization: The salt may precipitate immediately. If not, crystallization can be induced by various techniques:
-
Slow Evaporation: Allowing the solvent to evaporate slowly at room temperature.
-
Vapor Diffusion: Placing the solution in a sealed container with a more volatile anti-solvent.
-
Cooling: Slowly lowering the temperature of the saturated solution.
-
-
Isolation: The resulting crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.
The choice of solvent and crystallization technique is crucial and often requires empirical screening to obtain crystals of sufficient size and quality for X-ray diffraction analysis.
Analytical Techniques for Crystal Structure Characterization
A multi-technique approach is typically employed to fully characterize the solid state of a pharmaceutical salt.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal. A single crystal is mounted on a goniometer and irradiated with a focused X-ray beam. The diffraction pattern produced is collected and analyzed to determine the unit cell dimensions, space group, and the positions of all atoms in the crystal lattice.
Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for analyzing polycrystalline materials. It is used to identify the crystalline phase, assess sample purity, and detect polymorphism. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint."
Thermal Analysis (DSC and TGA)
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and detect polymorphic transitions.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and determine the presence of solvates or hydrates.
Spectroscopy (FTIR and Raman)
-
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide information about the chemical bonds and functional groups in a molecule. They can be used to distinguish between different polymorphic forms, as the crystal packing can influence the vibrational modes.
Comparative Analysis of Spiro[3.3]heptan-2-amine Salts
Although specific data for 7,7-Dimethoxyspiro[3.3]heptan-2-amine salts is unavailable, a comparative analysis would typically involve the following:
Table 1: Hypothetical Comparison of Crystallographic Data for Two Polymorphs of a Spiro[3.3]heptan-2-amine Salt
| Parameter | Polymorph A | Polymorph B |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | 10.5 | 8.9 |
| b (Å) | 15.2 | 12.1 |
| c (Å) | 9.8 | 18.5 |
| β (°) | 95.3 | 90 |
| Volume (ų) | 1550 | 1990 |
| Z | 4 | 4 |
| Density (calc) (g/cm³) | 1.25 | 1.20 |
This table would be populated with actual experimental data to highlight the structural differences between different salt forms or polymorphs. Key aspects to compare would include:
-
Unit Cell Parameters and Crystal System: These fundamental parameters define the basic repeating unit of the crystal.
-
Space Group: This describes the symmetry elements present in the crystal structure.
-
Molecular Conformation: Differences in the conformation of the spiro[3.3]heptane ring or the orientation of the amine and methoxy groups.
-
Intermolecular Interactions: A detailed analysis of hydrogen bonding, van der Waals forces, and other non-covalent interactions that stabilize the crystal packing. These interactions are critical in determining the physical properties of the solid.
Visualization of Molecular Packing
Caption: Hypothetical comparison of molecular packing in two polymorphs.
Conclusion
The crystal structure analysis of amine salts is a cornerstone of pharmaceutical development. A comprehensive understanding of the solid-state properties of compounds like 7,7-Dimethoxyspiro[3.3]heptan-2-amine and its various salt forms is essential for ensuring the development of a safe, effective, and manufacturable drug product. While specific experimental data for the titular compound is not currently in the public domain, the principles and methodologies outlined in this guide provide a robust framework for the characterization and comparison of such spirocyclic amine salts. The use of a combination of analytical techniques, with single-crystal X-ray diffraction at its core, allows for the elucidation of the intricate relationship between crystal structure and the physicochemical properties of a pharmaceutical solid.
References
At present, there are no specific publications providing the crystal structure analysis of 7,7-Dimethoxyspiro[3.3]heptan-2-amine salts. The following references provide general information on the synthesis of related compounds and the importance of crystal structure analysis in drug development.
- General Synthesis of Spiro[3.3]heptane Derivatives: Information on the synthesis of the spiro[3.3]heptane scaffold can be found in various organic chemistry literature. A representative example of the synthesis of a related compound is provided in: Org. Lett.2010, 12 (1), 180–183. (Note: This is a representative citation style and does not point to a specific article on the target molecule).
- Polymorphism in Pharmaceuticals: For a comprehensive overview of the importance of polymorphism in drug development, refer to: Byrn, S. R., Pfeiffer, R. R., & Stowell, J. G. (1999).
- X-ray Crystallography: For the principles of X-ray crystallography, a standard textbook such as "Crystal Structure Analysis: A Primer" by Glusker and Trueblood is recommended.
Safety Operating Guide
Navigating the Disposal of 7,7-Dimethoxyspiro[3.3]heptan-2-amine: A Guide for Laboratory Professionals
Hazard Assessment: Understanding the Chemical Profile
The molecular structure of 7,7-Dimethoxyspiro[3.3]heptan-2-amine presents two key functional groups that dictate its hazard profile: a primary amine and a geminal dimethoxy group (an acetal).
-
Amine Group: Primary amines are typically basic and can be corrosive to skin and eyes.[1] They may also cause respiratory tract irritation. It is crucial to treat this compound as a potentially corrosive and irritating substance. Amines are also incompatible with acids and strong oxidizing agents, and mixing them can lead to violent reactions.[2][3]
-
Acetal Group: While generally more stable than aldehydes, acetals can hydrolyze under acidic conditions to release the corresponding aldehyde and alcohol. The dimethoxy group in this compound would yield methanol and a ketone upon hydrolysis.
-
Spirocyclic Core: The spiro[3.3]heptane core is a strained ring system. While this doesn't directly translate to a disposal hazard, it's a feature of a unique chemical entity that warrants careful handling.
Based on these structural features, we can anticipate the following hazards:
-
Respiratory tract irritation.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling 7,7-Dimethoxyspiro[3.3]heptan-2-amine for any purpose, including disposal, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause serious eye damage.[2][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can lead to irritation or burns.[7] |
| Body Protection | A lab coat and, if handling larger quantities, a chemical-resistant apron. | Protects against contamination of personal clothing.[8] |
| Respiratory Protection | Use in a well-ventilated chemical fume hood. | Prevents inhalation of any vapors or aerosols. |
Segregation and Storage of Waste: Preventing Hazardous Reactions
Proper segregation is a cornerstone of safe chemical waste management.[2][9]
-
Designated Waste Container: 7,7-Dimethoxyspiro[3.3]heptan-2-amine waste should be collected in a dedicated, clearly labeled hazardous waste container.[10][11]
-
Container Compatibility: The container should be made of a material compatible with amines, such as high-density polyethylene (HDPE).[12][13] Avoid metal containers, as amines can be corrosive.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "7,7-Dimethoxyspiro[3.3]heptan-2-amine".[11] List all components and their approximate percentages if it is a mixed waste stream.
-
Incompatible Waste Streams: Never mix amine waste with acidic waste or waste containing strong oxidizing agents.[2][3] This can cause vigorous and potentially dangerous reactions.
Caption: Waste Segregation Workflow
Spill Management: Preparedness is Key
Accidental spills should be managed promptly and safely.
-
Evacuate and Alert: Alert personnel in the immediate area and, if the spill is large, evacuate the laboratory.
-
Ventilate: Ensure the chemical fume hood is operational.
-
Contain: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Neutralize (for small, manageable spills): For very small spills, a dilute solution of a weak acid (e.g., citric acid) can be used to neutralize the amine. However, this should only be performed by trained personnel and with extreme caution, as the reaction can generate heat.
-
Clean-Up: Carefully scoop the absorbent material into a designated hazardous waste container.[8]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Disposal Protocol: A Step-by-Step Guide
The guiding principle for the disposal of 7,7-Dimethoxyspiro[3.3]heptan-2-amine is that it should not be disposed of down the drain or in regular trash.[9][10] It must be handled by a licensed hazardous waste disposal company.
-
Waste Collection:
-
Collect all waste containing 7,7-Dimethoxyspiro[3.3]heptan-2-amine, including neat material, solutions, and contaminated solids, in the appropriate, labeled waste containers as described in Section 3.
-
Keep the waste container tightly sealed when not in use.[2]
-
-
Storage Pending Disposal:
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[2]
-
Provide them with a complete and accurate description of the waste.
-
-
Documentation:
-
Maintain a log of the waste generated, including the date, quantity, and chemical composition. This is often a regulatory requirement.[9]
-
Caption: Disposal Workflow Diagram
Empty Container Disposal
Even "empty" containers of 7,7-Dimethoxyspiro[3.3]heptan-2-amine must be handled with care as they may contain residual chemical.[15]
-
Triple Rinse: Rinse the container with a suitable solvent (e.g., methanol or ethanol) three times.[16]
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous waste.[16]
-
Deface Label: Completely remove or deface the original chemical label.
-
Final Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of in the regular trash or recycled, depending on institutional policies.
The responsible disposal of laboratory chemicals is a non-negotiable aspect of scientific research. By adhering to these procedures, researchers can ensure that their work, from discovery to disposal, is conducted with the highest standards of safety and environmental stewardship.
References
-
Western Kentucky University. Hazardous & Regulated Waste Management Guide. [Link]
-
Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. [Link]
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Auburn Research. Chemical Waste Management Guide. [Link]
-
Tri-iso. Material Safety Data Sheet. [Link]
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Covestro. (2012, August 22). Safety Data Sheet. [Link]
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National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. [Link]
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Stonhard. (2020, August 28). Safety Data Sheet. [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
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United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
Chemtron Supply Corporation. (2015, June 11). Safety Data Sheet. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. [Link]
-
The University of Texas at Austin. Procedures for Disposal of Hazardous Waste. [Link]
-
Reed College. Hazardous Laboratory Chemicals Disposal Guide. [Link]
-
University of Pennsylvania. (2003, February 15). Laboratory Chemical Waste Management Guidelines. [Link]
-
DWK Life Sciences. Chemical Compatibility Calculator. [Link]
-
Walchem. (2024, April 19). Chemical Compatibility Chart. [Link]
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Personal protective equipment for handling 7,7-Dimethoxyspiro[3.3]heptan-2-amine
Executive Summary & Chemical Identity
7,7-Dimethoxyspiro[3.3]heptan-2-amine is a specialized bifunctional building block containing a strained spiro[3.3]heptane core, a primary amine, and a dimethyl ketal (protected ketone).[1] Its handling requires a nuanced approach that addresses two distinct chemical risks: basicity/nucleophilicity (from the amine) and acid sensitivity (from the ketal).[1]
Failure to manage these properties results in two primary failure modes:
-
Degradation: Exposure to moisture or acid hydrolyzes the ketal to the ketone (spiro[3.3]heptan-2-one), ruining the reagent.[1]
-
Safety Incident: The strained ring system and primary amine functionality present potential corrosive and volatility hazards.
Physicochemical Profile
| Property | Characteristic | Operational Implication |
| Functional Groups | Corrosive (amine); Acid-labile (ketal).[1] | |
| Core Structure | Spiro[3.3]heptane | High ring strain; potential for rapid energy release if decomposed.[1] |
| Physical State | Liquid (Free Base) / Solid (HCl Salt) | Free base absorbs atmospheric |
| Solubility | DCM, MeOH, THF | Compatible with standard organic solvents. |
Hazard Assessment (GHS Classification Inference)
Based on Structure-Activity Relationships (SAR) of spirocyclic primary amines.[1]
-
Skin Corrosion/Irritation (Category 1B/2): Primary cycloalkylamines are potent bases.[1] Direct contact causes chemical burns or severe dermatitis.
-
Serious Eye Damage (Category 1): Vapors and splashes can cause irreversible corneal opacity.[1]
-
Specific Target Organ Toxicity (Single Exposure): Respiratory tract irritation.[1]
-
Reactivity Hazard: The ketal moiety is incompatible with aqueous acids , leading to exothermic hydrolysis.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >50 mg of the substance.
Glove Selection Protocol
Scientific Rationale: Primary amines can permeate standard nitrile gloves over time.[1] The spirocyclic core increases lipophilicity, potentially accelerating permeation.
| Glove Material | Thickness | Breakthrough Time | Usage Scenario |
| Nitrile (Standard) | 4-5 mil | >15 mins (Splash) | Weighing solids, closed-vessel transfer.[1] Change immediately upon splash. |
| Nitrile (Extended) | 8-10 mil | >60 mins | Handling liquid free base, cleaning minor spills.[1] |
| Silver Shield / Laminate | 2.7 mil | >480 mins | Mandatory for spill cleanup (>5 mL) or immersion risks.[1] |
Eye & Body Protection[1][2][3][4][5][6]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Note: Safety glasses are insufficient for liquid amines due to vapor hazards.[1]
-
Respiratory: Work strictly within a certified Fume Hood.[2] If handling outside containment (e.g., equipment failure), use a Full-Face Respirator with Multi-Gas/Vapor (Organic Vapor + Ammonia/Methylamine) cartridges.
Operational Protocols
A. Storage & Stability[5][8]
-
Atmosphere: Store under Argon or Nitrogen.[1] The free amine reacts with atmospheric
to form solid carbamates (white crust), altering stoichiometry. -
Temperature: Refrigerate (
) to minimize ring-strain degradation. -
Incompatibility: Segregate strictly from mineral acids (HCl,
) and strong oxidizers .[1]
B. Safe Transfer Workflow (Liquid/Oil)
Use this logic flow to prevent degradation and exposure.[1]
Figure 1: Decision logic for transferring spirocyclic amines based on physical state.
C. Reaction Setup (Critical Causality)
When using 7,7-Dimethoxyspiro[3.3]heptan-2-amine in synthesis (e.g., amide coupling or reductive amination):
-
Avoid Acidic Workups: Do not wash the reaction mixture with 1M HCl. This will hydrolyze the 7,7-dimethoxy ketal to the ketone.
-
Quenching: Use saturated
(mildly acidic) with caution; preferred quench is water or brine if the product is stable. -
Drying: Use
or . Avoid acidic drying agents like silica gel for prolonged periods if purification is not immediate.
Emergency Response & Disposal
Spill Cleanup (Bench Scale < 10 mL)
-
Evacuate the immediate area (3-meter radius).[1]
-
Don PPE: Double nitrile gloves (or Silver Shield), goggles, lab coat.
-
Absorb: Use a non-acidic absorbent (vermiculite or sand).[1] Do not use paper towels alone; amines can react exothermically with cellulose.
-
Neutralize: Wipe the area with dilute acetic acid (vinegar) only after bulk material is removed, to neutralize amine residues.
-
Disposal: Collect in a sealed container labeled "Hazardous Waste: Organic Alkali".
Waste Disposal Streams
| Waste Type | Classification | Disposal Method |
| Pure Reagent | Organic Base | Incineration via EHS-approved vendor.[1] |
| Reaction Mixtures | Halogenated/Non-Halogenated Solvent | Standard solvent waste.[1] Do not mix with Acid Waste. |
| Contaminated Solids | Hazardous Debris | Double-bagged, chemically resistant bin.[1] |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 71741658, Spiro[3.3]heptan-2-amine hydrochloride. Retrieved February 24, 2026, from [Link]
-
Kimberly-Clark Professional (2023). Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
